1-(Pyridin-2-yl)piperazin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-2-ylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-9-7-10-5-6-12(9)8-3-1-2-4-11-8/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXQKAGUVNHYNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619048 | |
| Record name | 1-(Pyridin-2-yl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345310-98-7 | |
| Record name | 1-(Pyridin-2-yl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Pyridin-2-yl)piperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of 1-(Pyridin-2-yl)piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of the heterocyclic compound 1-(Pyridin-2-yl)piperazin-2-one. Due to the limited availability of experimental data for this specific molecule in public databases, this guide amalgamates the known information for this compound with a detailed analysis of closely related and structurally analogous compounds, particularly 1-(2-Pyridyl)piperazine and various other piperazin-2-one derivatives. This approach offers valuable insights into its predicted characteristics, potential biological activities, and promising avenues for future research. The document includes summaries of physicochemical properties, proposed synthetic pathways, and discussions on potential pharmacological applications, supported by data from analogous compounds.
Introduction
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, renowned for its presence in a wide array of clinically successful drugs. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it a versatile building block in drug design. The incorporation of a pyridinyl moiety can further enhance biological activity by introducing hydrogen bonding capabilities and potential for aromatic interactions. The addition of a carbonyl group to the piperazine ring, forming a piperazin-2-one, introduces a lactam functionality which can alter the molecule's polarity, metabolic stability, and receptor binding profile.
This compound combines these three key structural features, suggesting its potential as a valuable scaffold for the development of novel therapeutic agents. This guide aims to provide a thorough understanding of its core properties, drawing upon available data and the well-documented characteristics of its structural relatives.
Physicochemical Properties
While experimental data for this compound is scarce, its fundamental properties can be predicted and contextualized by examining available data for the compound and its close analog, 1-(2-Pyridyl)piperazine.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1-(2-Pyridyl)piperazine |
| Molecular Formula | C₉H₁₁N₃O[1] | C₉H₁₃N₃[2][3] |
| Molecular Weight | 177.21 g/mol | 163.22 g/mol [2][3] |
| Appearance | Not available | Liquid[2] |
| Boiling Point | Not available | 120-122 °C at 2 mmHg[2][4] |
| Melting Point | Not available | 92-94 °C[4] |
| Density | Not available | 1.072 g/mL at 25 °C[2][4] |
| Refractive Index | Not available | n20/D 1.595[2][4] |
| Solubility | Not available | Soluble in chloroform and methanol. |
| Predicted XlogP | -0.1 | 1.3 |
Spectroscopic Data
Table 2: Predicted Mass Spectrometry Data for this compound [1]
| Adduct | m/z |
| [M+H]⁺ | 178.0975 |
| [M+Na]⁺ | 200.0794 |
Expected Spectroscopic Features:
-
¹H NMR: The spectrum would be expected to show signals corresponding to the protons on the pyridine ring, typically in the aromatic region (δ 7.0-8.5 ppm). The protons on the piperazin-2-one ring would appear as multiplets in the aliphatic region (δ 3.0-4.5 ppm).
-
¹³C NMR: The spectrum would feature signals for the carbonyl carbon of the lactam (δ ~170 ppm), carbons of the pyridine ring (δ 110-160 ppm), and the aliphatic carbons of the piperazin-2-one ring (δ 40-60 ppm).
-
IR Spectroscopy: A characteristic strong absorption band for the amide carbonyl (C=O) stretching vibration would be expected around 1650-1680 cm⁻¹. Bands corresponding to C-N stretching and aromatic C-H stretching would also be present.
Synthesis and Experimental Protocols
A specific, validated synthesis protocol for this compound is not detailed in the available literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of N-aryl piperazinones. A common approach involves the reaction of an N-substituted ethylenediamine with an α-haloacetyl halide, followed by intramolecular cyclization.
Proposed Synthetic Pathway:
A potential synthesis could involve the reaction of 2-chloropyridine with piperazin-2-one. Alternatively, a multi-step synthesis could be envisioned as outlined in the diagram below.
Caption: Proposed synthetic route for this compound.
General Experimental Protocol for N-Arylation of Piperazin-2-one (Hypothetical):
-
Reaction Setup: To a solution of piperazin-2-one (1.0 eq) in a suitable solvent (e.g., DMF or DMSO) is added a base such as potassium carbonate or sodium hydride (1.2 eq).
-
Addition of Aryl Halide: 2-Chloropyridine or 2-bromopyridine (1.1 eq) is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Potential Biological Activities and Signaling Pathways
While direct biological data for this compound is not available, the extensive research on its structural analogs provides a strong basis for predicting its potential pharmacological profile. Piperazine and piperazin-2-one derivatives have demonstrated a wide range of biological activities, including effects on the central nervous system (CNS), and as anti-inflammatory, and anticancer agents.[5]
5.1. Central Nervous System (CNS) Activity
Many 1-arylpiperazine derivatives are known to interact with various CNS receptors, particularly serotonergic and adrenergic receptors. For instance, some derivatives of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one have been evaluated as potential selective serotonin reuptake inhibitors (SSRIs).[6] This suggests that this compound could potentially modulate neurotransmitter systems.
Caption: Hypothetical modulation of serotonergic signaling.
5.2. Anti-inflammatory Activity
Piperazine derivatives have been investigated for their anti-inflammatory properties.[5] The mechanism of action often involves the inhibition of pro-inflammatory enzymes or cytokines. Given the structural similarities, this compound could be a candidate for anti-inflammatory drug discovery.
5.3. Anticancer Activity
A number of piperazine-containing compounds have been developed as anticancer agents. Their mechanisms of action are diverse and can include enzyme inhibition, disruption of signaling pathways, and induction of apoptosis. The cytotoxic potential of piperazin-2-one-based structures has also been explored against various cancer cell lines.
Experimental Workflow for Evaluation
For researchers interested in investigating the properties of this compound, a structured experimental workflow is essential.
Caption: A general workflow for the synthesis and evaluation of novel compounds.
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, chemical entity with significant potential in drug discovery. While direct experimental data is limited, analysis of its structural components and related compounds suggests that it is a promising scaffold for developing novel therapeutics, particularly for CNS disorders, inflammation, and cancer.
Future research should focus on:
-
Developing and optimizing a reliable synthetic route for this compound.
-
Conducting thorough physicochemical and spectroscopic characterization to establish a complete data profile for the compound.
-
Performing a broad range of in vitro and in vivo biological assays to elucidate its pharmacological properties and potential therapeutic applications.
This technical guide serves as a foundational resource to stimulate and guide future research into this promising molecule. The synthesis and evaluation of a library of derivatives based on the this compound scaffold could lead to the discovery of new and effective therapeutic agents.
References
- 1. PubChemLite - this compound (C9H11N3O) [pubchemlite.lcsb.uni.lu]
- 2. 1-(2-吡啶基)哌嗪 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-Pyridyl)piperazine-Changzhou Kangte Pharmtech co., LTD [kangtepharm.com]
- 5. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characteristics of 1-(Pyridin-2-yl)piperazin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical characteristics of the compound 1-(Pyridin-2-yl)piperazin-2-one. Due to a notable scarcity of experimental data in publicly available literature for this specific molecule, this document presents a combination of computed properties and general experimental protocols applicable to its characterization. The guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering insights into its molecular properties and potential methodologies for its synthesis and analysis. This document also explores the biological activities of structurally related compounds to suggest potential areas of investigation for this compound.
Introduction
This compound is a small molecule featuring a pyridine ring attached to a piperazin-2-one core. The piperazine and piperidinone scaffolds are prevalent in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of piperazine are known to exhibit a wide range of pharmacological activities, including but not limited to, anti-inflammatory, anti-microbial, and anthelmintic effects.[1] Similarly, compounds containing a pyridin-2(1H)-one moiety, structurally related to the piperazin-2-one core, have been investigated as potential selective serotonin reuptake inhibitors (SSRIs).[2] Given the pharmacological importance of its constituent chemical motifs, this compound represents a compound of interest for further investigation in drug discovery programs.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N₃O | PubChem[3] |
| Molecular Weight | 177.20 g/mol | PubChem |
| Monoisotopic Mass | 177.09021 Da | PubChem[3] |
| XlogP (Predicted) | -0.1 | PubChem[3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Water Solubility | Data not available | |
| pKa | Data not available |
Note: The XlogP value, a measure of lipophilicity, is a computational prediction and should be confirmed experimentally. The negative value suggests that the compound is likely to be hydrophilic.
Experimental Protocols
While specific protocols for this compound are not documented, the following are general and widely accepted methods for determining the key physicochemical parameters of small organic molecules.
Synthesis of Piperazin-2-one Derivatives
The synthesis of piperazin-2-one derivatives can be achieved through various synthetic routes. One common approach involves a cascade, metal-promoted transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide.[4][5] This method allows for the formation of three new bonds in a one-pot process, offering an efficient route to structurally diverse piperazinones.[4][5]
A general procedure is as follows:
-
A mixture of the chloro allenylamide, primary amine, aryl iodide, a palladium catalyst (e.g., Pd(PPh₃)₄), a silver salt (e.g., AgNO₃), and a base (e.g., Cs₂CO₃) is prepared in a suitable solvent such as acetonitrile.
-
The reaction mixture is heated under an inert atmosphere for a specified period.
-
Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques like column chromatography.
Researchers should adapt and optimize this general protocol for the specific synthesis of this compound.
Determination of Melting Point
The melting point of a solid compound can be determined using a digital melting point apparatus. A small, powdered sample of the purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded as the melting point.
Determination of Solubility
The aqueous solubility of a compound can be determined by adding a known excess of the solid to a fixed volume of water. The suspension is stirred at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of pKa
The acid dissociation constant (pKa) can be determined experimentally using methods such as potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis.[6][7] For potentiometric titration, a solution of the compound is titrated with a standardized acid or base, and the pH is monitored throughout the titration. The pKa value can then be calculated from the titration curve.
Potential Biological Activity and Signaling Pathways
There is no direct experimental evidence detailing the biological activity or the signaling pathways modulated by this compound. However, the activities of structurally similar compounds can provide insights into potential areas of investigation.
-
Monoamine Oxidase (MAO) Inhibition: Novel 1-(2-pyrimidin-2-yl)piperazine derivatives have been synthesized and shown to be selective inhibitors of MAO-A.[8][9] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.
-
Serotonin Reuptake Inhibition: A series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have been evaluated for their serotonin (5-HT) reuptake inhibitory activity, with some compounds showing potent inhibition.[2] SSRIs are a major class of antidepressants.
-
α2-Adrenergic Receptor Antagonism: The buspirone metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), has been shown to be an α2-adrenergic receptor antagonist.[10]
Given these findings, this compound could potentially interact with monoamine transporters or receptors. Further research is required to elucidate its specific biological targets and mechanisms of action.
Visualizations
General Drug Discovery Workflow
The following diagram illustrates a generalized workflow for the investigation of a novel compound like this compound.
Caption: A generalized workflow for small molecule drug discovery.
Potential Signaling Pathway Interaction
Based on the activities of related compounds, a hypothetical interaction with a monoamine transporter is depicted below. This is a speculative representation and requires experimental validation.
Caption: Hypothetical mechanism of monoamine transporter inhibition.
Conclusion
This compound is a compound with potential for biological activity based on the known pharmacology of its structural components. This guide summarizes the currently available, albeit limited, physicochemical data for this molecule. It also provides a framework of established experimental protocols for its synthesis and characterization, which can guide future research efforts. The exploration of its biological effects, particularly in the context of monoaminergic systems, represents a promising avenue for drug discovery and development. The significant lack of experimental data highlights a clear opportunity for further research to fully characterize this compound and unlock its therapeutic potential.
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C9H11N3O) [pubchemlite.lcsb.uni.lu]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. uregina.ca [uregina.ca]
- 7. Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]
- 8. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of the 1-(Pyridin-2-yl)piperazin-2-one Scaffold: A Technical Guide to a Privileged Structure in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific mechanism of action for 1-(Pyridin-2-yl)piperazin-2-one is not extensively available in the public domain. This guide provides an in-depth overview of the known biological activities and mechanisms of action for the broader classes of piperazin-2-one and pyridinylpiperazine derivatives, offering a foundational understanding for research and development involving this novel scaffold.
The piperazin-2-one motif is a recognized "privileged structure" in medicinal chemistry, indicating its ability to bind to a variety of biological targets and exhibit a wide range of pharmacological activities.[1] When combined with a pyridinyl moiety, as in this compound, a unique pharmacological profile can be anticipated, drawing from the established activities of both parent structures. This technical guide consolidates the current understanding of these related compound classes, providing insights into potential mechanisms of action, quantitative biological data, and relevant experimental protocols.
Potential Mechanisms of Action and Therapeutic Targets
The biological activities of piperazin-2-one and pyridinylpiperazine derivatives are diverse, spanning multiple therapeutic areas. The primary mechanisms of action identified for these classes of compounds include enzyme inhibition and receptor modulation.
1. Enzyme Inhibition:
-
Farnesyltransferase Inhibition: Certain piperazin-2-one derivatives have been investigated as inhibitors of farnesyltransferase, a critical enzyme in the post-translational modification of the Ras protein.[1] By inhibiting this enzyme, these compounds can disrupt the Ras-Raf-MEK-ERK signaling pathway, which is often hyperactivated in various cancers, leading to reduced cell proliferation and apoptosis.[1]
-
Urease Inhibition: Pyridinylpiperazine derivatives have demonstrated potent urease inhibitory activity.[2][3] Urease is a key enzyme for pathogens like Helicobacter pylori, enabling their survival in the acidic environment of the stomach. Inhibition of urease is a promising strategy for the treatment of peptic ulcers and other related gastric conditions.[2][3]
2. Central Nervous System (CNS) Receptor Modulation:
-
Arylpiperazine derivatives, a class that includes pyridinylpiperazines, are well-known for their activity on various central nervous system receptors.[4][5] They have been extensively studied as ligands for serotonin (5-HT) and dopamine (D) receptors, showing potential as antipsychotic, antidepressant, and anxiolytic agents.[5][6] The specific receptor subtype selectivity and agonist/antagonist activity depend on the substitution pattern on both the aryl and piperazine rings.
3. Other Biological Activities:
-
Antiviral Activity: Some piperazin-2-one derivatives have been reported to exhibit anti-adenoviral activity.[7]
-
Opiate Activity: Chiral piperazin-2-one derivatives have been incorporated into dermorphin analogues, where they have been shown to modulate opiate activities.[8]
-
Antimicrobial and Anti-inflammatory Activity: Piperazine derivatives, in general, have been explored for a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[9][10]
Quantitative Biological Data
The following table summarizes the reported biological activity for representative piperazin-2-one and pyridinylpiperazine derivatives. This data can serve as a benchmark for the evaluation of new analogues such as this compound.
| Compound Class | Derivative | Target | Activity (IC50) | Reference |
| Pyridinylpiperazine | 1-(3-nitropyridin-2-yl)piperazine derivative 5b | Urease | 2.0 ± 0.73 µM | [2][3] |
| Pyridinylpiperazine | 1-(3-nitropyridin-2-yl)piperazine derivative 7e | Urease | 2.24 ± 1.63 µM | [2][3] |
| Pyridinylpiperazine | Precursor compound 3 | Urease | 3.90 ± 1.91 µM | [3] |
| Arylpiperazine | 1-Aryl-2-[3-(4-aryl-1-piperazinyl)propyl]-1,4-dihydro-3(2H)-isoquinolinone 7 | 5-HT1A Receptor | Ki = 1.72 ± 0.07 nM | [11] |
| Arylpiperazine | 1-Aryl-2-[3-(4-aryl-1-piperazinyl)propyl]-1,4-dihydro-3(2H)-isoquinolinone 13 | 5-HT1A Receptor | Ki = 2.75 ± 0.59 nM | [11] |
Signaling Pathways
The potential signaling pathways modulated by this compound, based on the activities of related compounds, are depicted below.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of compounds related to this compound.
1. General Synthesis of 1-Arylpiperazin-2-ones:
A common method for the synthesis of 1-arylpiperazin-2-ones involves the reaction of an N-arylethylenediamine with a suitable two-carbon electrophile, such as chloroacetyl chloride or an alpha-halo ester, followed by cyclization.
-
Materials: N-(pyridin-2-yl)ethane-1,2-diamine, chloroacetyl chloride, triethylamine, dichloromethane.
-
Procedure:
-
Dissolve N-(pyridin-2-yl)ethane-1,2-diamine and triethylamine in dichloromethane and cool the mixture to 0 °C.
-
Add a solution of chloroacetyl chloride in dichloromethane dropwise to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
2. In Vitro Urease Inhibition Assay:
This assay is used to determine the ability of a compound to inhibit the activity of the urease enzyme.
-
Materials: Jack bean urease, urea, phenol, sodium nitroprusside, sodium hypochlorite, test compounds, phosphate buffer.
-
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add a solution of jack bean urease to each well.
-
Add the test compound solutions at various concentrations to the wells.
-
Incubate the plate at a specified temperature for a set time.
-
Initiate the enzymatic reaction by adding a solution of urea to each well.
-
After a further incubation period, stop the reaction by adding phenol reagent followed by sodium hypochlorite reagent.
-
Measure the absorbance of the resulting indophenol blue color at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Calculate the percentage of urease inhibition for each concentration of the test compound and determine the IC50 value.
-
3. Radioligand Binding Assay for CNS Receptors (e.g., 5-HT1A):
This assay measures the affinity of a compound for a specific receptor.
-
Materials: Cell membranes expressing the target receptor (e.g., human 5-HT1A), radioligand (e.g., [3H]8-OH-DPAT), test compounds, scintillation cocktail, filter mats, buffer solutions.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
After incubation, rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filter mats in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the Ki value of the test compound, which represents its affinity for the receptor.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel compounds based on the this compound scaffold.
This guide provides a comprehensive starting point for researchers interested in the therapeutic potential of this compound and its derivatives. By leveraging the known pharmacology of the piperazin-2-one and pyridinylpiperazine scaffolds, targeted research and development efforts can be initiated to explore the unique biological profile of this promising new class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 11. Structure-activity relationship studies of CNS agents. Part 10(1): 1-Aryl-2-[3-(4-aryl-1-piperazinyl)propyl]-1,4-dihydro-3(2H)-isoquino linones: two modes of the interaction with the 5-HT1A receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Targets of 1-(Pyridin-2-yl)piperazin-2-one: A Technical Guide
Introduction
1-(Pyridin-2-yl)piperazin-2-one is a heterocyclic compound featuring a pyridinyl moiety attached to a piperazin-2-one core. While direct experimental data on the biological targets of this specific molecule are not extensively available in the public domain, its structural components are well-recognized pharmacophores present in a variety of biologically active agents. This technical guide provides an in-depth analysis of the potential biological targets of this compound by examining the established activities of its constituent chemical scaffolds: the 1-(pyridin-2-yl)piperazine group and the piperazin-2-one ring system. This approach allows for a scientifically grounded exploration of its pharmacological potential for researchers, scientists, and drug development professionals.
Analysis of Structural Scaffolds
The core structure can be deconstructed into two key components, each contributing to a potential pharmacological profile:
-
1-(Pyridin-2-yl)piperazine Moiety: This scaffold is a common feature in numerous centrally acting agents and other therapeutic compounds. Its derivatives have been shown to interact with a range of receptors and enzymes.
-
Piperazin-2-one Core: This heterocyclic ring system is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial effects.
Potential Biological Targets and Associated Activities
Based on the activities of structurally related compounds, the following biological targets and pathways are proposed for this compound.
Monoamine Oxidase A (MAO-A)
Derivatives of 1-(pyrimidin-2-yl)piperazine, which is structurally similar to the pyridin-2-yl)piperazine moiety, have been identified as selective inhibitors of Monoamine Oxidase A (MAO-A).[1][2] MAO-A is a key enzyme in the metabolic degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Its inhibition leads to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for treating depression and other mood disorders.
Quantitative Data for MAO-A Inhibitory Activity of Related Compounds
| Compound | Target | IC50 (µM) | Selectivity |
| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate | MAO-A | 23.10 | Selective for MAO-A |
| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate | MAO-A | 24.14 | Selective for MAO-A |
Data extracted from studies on pyrimidinylpiperazine derivatives.[1][2]
Experimental Protocol: MAO-A Inhibition Assay
A common method for determining MAO-A inhibitory activity is a fluorometric assay using a specific substrate.
-
Enzyme Preparation: Recombinant human MAO-A is used as the enzyme source.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C.
-
Substrate Addition: A fluorogenic substrate for MAO-A, such as kynuramine, is added to initiate the enzymatic reaction.
-
Detection: The reaction produces a fluorescent product (4-hydroxyquinoline), which is measured over time using a fluorescence plate reader (e.g., excitation at 320 nm, emission at 405 nm).
-
Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition for each compound concentration is determined. The IC50 value is then calculated by fitting the data to a dose-response curve.
Signaling Pathway Visualization
Caption: Potential inhibition of MAO-A by this compound.
Serotonin Transporter (SERT)
A series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have been synthesized and evaluated as potential selective serotonin reuptake inhibitors (SSRIs).[3][4] These compounds displayed potent 5-HT reuptake inhibition.[3] Given the structural similarities, this compound could potentially act as an inhibitor of the serotonin transporter (SERT), which would classify it as a potential antidepressant agent.
Experimental Protocol: Serotonin Reuptake Inhibition Assay
This assay is typically performed using cells expressing the human serotonin transporter or synaptosomes.
-
Cell/Synaptosome Preparation: Human embryonic kidney (HEK293) cells stably expressing the human SERT are commonly used. Alternatively, synaptosomes can be prepared from rat brain tissue.
-
Incubation: The cells or synaptosomes are incubated with the test compound at various concentrations.
-
Radioligand Addition: A radiolabeled substrate of SERT, such as [³H]-serotonin, is added.
-
Termination and Separation: The uptake process is stopped (e.g., by rapid filtration), and the cells/synaptosomes are separated from the incubation medium.
-
Quantification: The amount of radioactivity taken up by the cells/synaptosomes is measured using liquid scintillation counting.
-
Data Analysis: The IC50 value is determined by measuring the concentration of the test compound that inhibits 50% of the specific [³H]-serotonin uptake.
Logical Relationship Diagram
Caption: Workflow for assessing SERT inhibition.
Urease
Derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized and identified as potent inhibitors of urease.[5][6] Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. Inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria.
Quantitative Data for Urease Inhibitory Activity of Related Compounds
| Compound | Target | IC50 (µM) |
| Derivative 5b | Jack Bean Urease | 2.0 ± 0.73 |
| Derivative 7e | Jack Bean Urease | 2.24 ± 1.63 |
| Thiourea (Standard) | Jack Bean Urease | 23.2 ± 11.0 |
Data extracted from studies on 1-(3-nitropyridin-2-yl)piperazine derivatives.[5][6]
Experimental Protocol: Urease Inhibition Assay (Indophenol Method)
-
Enzyme and Compound Incubation: Jack bean urease is incubated with the test compound at various concentrations in a phosphate buffer solution for a specified time at room temperature.
-
Substrate Addition: A solution of urea is added to the mixture, and it is incubated at 37°C.
-
Colorimetric Reaction: The amount of ammonia produced from urea hydrolysis is determined by the indophenol method. Phenol reagent and alkali reagent are added, and the mixture is incubated.
-
Absorbance Measurement: The absorbance of the resulting indophenol blue is measured at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Farnesyltransferase
The piperazin-2-one scaffold has been associated with anticancer activity through the inhibition of farnesyltransferase.[7] This enzyme is crucial for the post-translational modification of Ras proteins, which are key components of signaling pathways that regulate cell proliferation and survival. Inhibition of farnesyltransferase can disrupt these pathways, which are often overactive in cancer.
Signaling Pathway Visualization
Caption: Potential inhibition of the Ras signaling pathway.
Conclusion
While direct experimental evidence for the biological targets of this compound is lacking, a systematic analysis of its constituent scaffolds provides a strong basis for predicting its potential pharmacological activities. The 1-(pyridin-2-yl)piperazine moiety suggests potential interactions with targets in the central nervous system, such as MAO-A and the serotonin transporter, as well as enzymes like urease. The piperazin-2-one core points towards other potential activities, including anticancer effects through the inhibition of farnesyltransferase.
This in-depth technical guide serves as a valuable resource for researchers and drug development professionals by outlining the most probable biological targets for this compound and providing detailed experimental protocols for their investigation. The presented data and visualizations offer a clear framework for initiating screening and lead optimization programs to explore the therapeutic potential of this and related compounds. Further experimental validation is essential to confirm these predicted activities and to fully elucidate the pharmacological profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 1-(Pyridin-2-yl)piperazin-2-one Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 1-(pyridin-2-yl)piperazin-2-one derivatives and their analogues. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold and wide range of pharmacological effects, including antidepressant, anticancer, and anti-inflammatory properties.[1][2][3]
Core Structure and Chemical Diversity
The core structure of these compounds consists of a pyridine ring linked to a piperazin-2-one moiety at the N1 position. The piperazin-2-one ring is a privileged structure in medicinal chemistry, often serving as a rigid scaffold that can mimic peptide bonds, while the pyridine ring offers multiple points for substitution to modulate the physicochemical and pharmacological properties of the molecules.[4] The versatility of this scaffold allows for the introduction of various substituents at different positions, leading to a wide array of analogues with diverse biological activities.
Synthetic Methodologies
The synthesis of this compound derivatives typically involves multi-step reaction sequences. A general synthetic workflow is outlined below.
Experimental Protocol: Synthesis of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one Derivatives
A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized for evaluation as potential selective serotonin reuptake inhibitors (SSRIs).[1] The general procedure is as follows:
-
Reaction of 2-chloro-3-nitropyridine with piperazine: 2-chloro-3-nitropyridine is reacted with an excess of piperazine in a suitable solvent such as acetonitrile under reflux for several hours to yield pyridinylpiperazine.[1]
-
Coupling with aryl halides: The resulting pyridinylpiperazine is then coupled with various substituted aryl halides in the presence of a catalyst and a base to introduce diversity at the N4 position of the piperazine ring.
-
Final product formation: Further chemical transformations may be carried out to obtain the final desired derivatives.
More complex, multi-step syntheses can be employed to create fused piperazin-2-one derivatives, which may involve cascade reactions and the use of metal promoters.[4][5]
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of new therapeutic agents.
Antidepressant Activity
A notable application of this scaffold is in the development of novel antidepressants. Certain derivatives have shown potent serotonin (5-HT) reuptake inhibitory activity.[1]
Table 1: In Vitro Serotonin Reuptake Inhibition of Selected Derivatives [1]
| Compound | 5-HT Reuptake Inhibition IC50 (nM) |
| A20 | Potent (exact value not specified in abstract) |
| Reference | (Not specified in abstract) |
The most promising compound, A20, not only displayed potent 5-HT reuptake inhibition but also exhibited good pharmacokinetic properties and stability in human liver microsomes. In vivo studies showed that A20 could effectively antagonize p-chloroamphetamine (PCA)-induced depletion of serotonin and reduce immobility time in the rat forced swimming test, a common behavioral model of depression.[1]
Monoamine Oxidase (MAO) Inhibition
Analogues of this compound, specifically 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives, have been investigated as inhibitors of monoamine oxidase A (MAO-A), an enzyme involved in the degradation of neurotransmitters like serotonin.[6]
Table 2: MAO-A Inhibitory Activity of Selected Derivatives [6]
| Compound | MAO-A IC50 (µM) |
| 2j | 23.10 |
| 2m | 24.14 |
These compounds exhibited selective inhibitory activity against MAO-A, suggesting their potential as antidepressant or anxiolytic agents.[6]
Other Biological Activities
The versatile piperazine scaffold has been incorporated into a wide range of biologically active molecules, leading to derivatives with anti-inflammatory, analgesic, and anticancer properties.[2][3] The specific biological activity is highly dependent on the nature and position of the substituents on both the pyridine and piperazin-2-one rings.
Mechanism of Action: Serotonin Reuptake Inhibition
The primary mechanism of action for the antidepressant effects of the studied 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives is the inhibition of the serotonin transporter (SERT).
By binding to and inhibiting SERT on the presynaptic neuron, these compounds block the reuptake of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing its availability to bind to postsynaptic receptors and thereby alleviating depressive symptoms.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents. For instance, in the case of dermorphin analogues containing a piperazin-2-one ring, the stereochemistry of the amino acid component and the presence of the piperazin-2-one versus a piperazine ring were found to be critical for their opiate activities.[7] For pyridin-2(1H)-one derivatives acting as urease inhibitors, electron-releasing groups were found to be important for modulating their biological activity.[8]
Conclusion and Future Directions
This compound derivatives and their analogues represent a promising class of compounds with a wide range of therapeutic applications. Their flexible and synthetically accessible scaffold allows for extensive chemical modification to optimize their pharmacological profiles. Future research should focus on elucidating the detailed structure-activity relationships for various biological targets, optimizing the pharmacokinetic properties of lead compounds, and exploring their full therapeutic potential in preclinical and clinical studies. The development of novel synthetic methodologies will also be crucial for expanding the chemical space and generating new derivatives with improved efficacy and safety profiles.
References
- 1. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. USRE43115E1 - Process for the manufacture of fused piperazin-2-one derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Silico Modeling of 1-(Pyridin-2-yl)piperazin-2-one Interactions: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyridinylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This technical guide outlines a comprehensive in silico workflow for characterizing the interactions of a representative molecule, 1-(Pyridin-2-yl)piperazin-2-one. While specific experimental data for this exact compound is limited, this document serves as a methodological whitepaper, detailing the requisite computational protocols from target identification to pharmacokinetic prediction. We present standardized procedures for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. The presented workflows and data serve as a robust template for the computational evaluation of novel small molecules in drug discovery pipelines.
Introduction
Computer-aided drug design (CADD), or in silico modeling, has become an indispensable component of modern drug discovery, significantly reducing the time and cost associated with identifying and optimizing lead compounds.[1][2] By simulating molecular interactions computationally, researchers can prioritize candidates for synthesis and experimental testing, predict potential off-target effects, and refine structures to improve efficacy and safety profiles.[1][3]
The 1-(Pyridin-2-yl)piperazine moiety is a key structural motif in various biologically active agents.[4] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as urease inhibitors, PARP-1 inhibitors, and monoamine oxidase (MAO) inhibitors.[5][6][7] This guide focuses on the specific compound this compound, establishing a complete in silico protocol to predict its biological interactions and drug-like properties. The primary goal is to provide a detailed, step-by-step methodology that can be adapted for other novel small molecules.
Potential Biological Target Identification
Given the prevalence of the pyridinylpiperazine scaffold in neuropharmacology and enzyme inhibition, several protein families are plausible targets. Arylpiperazines are well-known ligands for G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors. Additionally, recent studies on similar structures have identified enzymes like Urease and Poly (ADP-ribose) polymerase-1 (PARP-1) as potential targets.[5][6] For the purpose of this guide, we will proceed with Urease from Helicobacter pylori as the primary example target, based on published in silico studies of closely related pyridylpiperazine derivatives.[5][8]
Methodologies and Experimental Protocols
A standard in silico drug design workflow involves several sequential steps, from preparing the ligand and protein structures to running complex simulations and predicting pharmacokinetic properties.[9]
Ligand and Protein Preparation
Objective: To prepare the 3D structures of the small molecule (ligand) and the protein target (receptor) for simulation.
Protocol:
-
Ligand Preparation:
-
The 2D structure of this compound is drawn using chemical drawing software (e.g., MarvinSketch, ChemDraw).
-
The structure is converted to a 3D conformation.
-
Energy minimization is performed using a force field such as Merck Molecular Force Field (MMFF94) to obtain a stable, low-energy conformation.
-
Appropriate protonation states at physiological pH (7.4) are assigned, and Gasteiger charges are calculated. The final structure is saved in a suitable format (e.g., .pdbqt) for docking.
-
-
Protein Preparation:
-
The 3D crystal structure of the target protein (e.g., H. pylori Urease, PDB ID: 1E9Y) is downloaded from the Protein Data Bank (PDB).
-
All non-essential molecules, including water, co-crystallized ligands, and ions, are removed from the PDB file.
-
Missing hydrogen atoms are added to the protein structure.
-
Non-polar hydrogens are merged, and Kollman charges are assigned to the protein atoms.
-
The prepared protein structure is saved in the .pdbqt format.
-
Molecular Docking
Objective: To predict the preferred binding orientation and affinity of the ligand within the active site of the protein.[9]
Protocol:
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the entire binding pocket, typically identified from the position of a co-crystallized inhibitor or through literature review.
-
Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina.
-
The program systematically samples different conformations of the ligand within the defined grid box.
-
A scoring function is used to estimate the binding affinity (in kcal/mol) for each conformation, or "pose."[2]
-
The simulation is typically run to generate multiple binding modes (e.g., 10-20 poses).
-
-
Analysis: The resulting poses are ranked by their binding energy scores. The pose with the lowest binding energy is considered the most favorable. This conformation is visually inspected to analyze key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.
Molecular Dynamics (MD) Simulation
Objective: To assess the stability of the ligand-protein complex over time in a simulated physiological environment.
Protocol:
-
System Preparation: The best-scoring docked complex from the molecular docking step is used as the starting structure. The complex is placed in a periodic solvent box (e.g., with TIP3P water model) and neutralized with counter-ions (e.g., Na+ or Cl-).
-
Simulation Run:
-
MD simulations are performed using software like GROMACS or AMBER.
-
The system first undergoes energy minimization to remove steric clashes.
-
The system is gradually heated to a target temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.
-
A production MD run is conducted for a duration of 50-100 nanoseconds (ns).
-
-
Trajectory Analysis: The trajectory of the simulation is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) of the protein backbone and ligand, and Root Mean Square Fluctuation (RMSF) of individual residues. Stable RMSD values indicate a stable complex.
ADMET Prediction
Objective: To computationally predict the pharmacokinetic and safety properties of the compound.[3]
Protocol:
-
Property Calculation: The 2D structure of the compound is submitted to various online servers or software suites (e.g., SwissADME, pkCSM).
-
Parameter Analysis: The software calculates a range of properties, including:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).
-
Absorption: Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) penetration.
-
Distribution: Volume of distribution (VDss).
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP3A4).
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.
-
-
Drug-Likeness Evaluation: The predicted properties are evaluated against established rules, such as Lipinski's Rule of Five, to assess the compound's potential as an orally bioavailable drug.
Data Presentation
Quantitative data from in silico analyses should be summarized for clarity and comparison. The following tables represent hypothetical but realistic results for this compound.
Table 1: Molecular Docking and MD Simulation Results
| Parameter | Value | Description |
|---|---|---|
| Target Protein | H. pylori Urease (1E9Y) | Nickel-dependent enzyme target. |
| Binding Energy (kcal/mol) | -7.8 | Predicted binding affinity from docking. |
| Key Interacting Residues | HIS221, GLY279, ALA365 | Amino acids forming key H-bonds/hydrophobic contacts. |
| Average RMSD (ns) | 2.1 Å (Protein), 1.5 Å (Ligand) | Average deviation over a 100 ns MD simulation. |
Table 2: Predicted ADMET and Physicochemical Properties
| Property | Predicted Value | Acceptable Range | Status |
|---|---|---|---|
| Molecular Weight ( g/mol ) | 191.22 | < 500 | Pass |
| LogP (Lipophilicity) | 0.85 | < 5 | Pass |
| H-Bond Donors | 1 | < 5 | Pass |
| H-Bond Acceptors | 3 | < 10 | Pass |
| Lipinski's Rule of Five | 0 Violations | 0 Violations | Pass |
| GI Absorption | High | High | Good |
| BBB Permeant | Yes | Yes/No | CNS potential |
| CYP2D6 Inhibitor | No | No | Low drug-drug interaction risk |
| AMES Toxicity | No | No | Non-mutagenic |
| hERG I Inhibitor | No | No | Low cardiotoxicity risk |
Visualizations
Diagrams are crucial for illustrating complex workflows and biological pathways.
Caption: General workflow for in silico analysis of a small molecule inhibitor.
Caption: Inhibition of the Urease catalytic pathway by a hypothetical inhibitor.
Conclusion
This guide provides a comprehensive framework for the in silico evaluation of this compound and similar small molecules. By following the detailed protocols for molecular docking, molecular dynamics, and ADMET prediction, researchers can efficiently generate a robust computational profile of a compound's potential therapeutic value and liabilities. This approach enables data-driven decision-making early in the drug discovery process, ultimately facilitating the design of safer and more effective therapeutic agents. The methodologies and visualization standards presented herein are broadly applicable and can serve as a foundational template for computational drug discovery projects.
References
- 1. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
The Ascending Trajectory of Pyridinylpiperazinone Compounds in Modern Therapeutics
A Technical Guide for Drug Discovery Professionals
The landscape of small molecule drug discovery is in a perpetual state of evolution, with novel chemical scaffolds consistently emerging as promising candidates for a myriad of therapeutic applications. Among these, pyridinylpiperazinone and its related analogues have garnered significant attention from the scientific community. This technical guide offers an in-depth exploration of the therapeutic potential of this chemical class, presenting key quantitative data, detailed experimental methodologies, and a visual representation of their mechanisms of action to empower researchers and drug development professionals in their quest for next-generation therapies.
Quantitative Analysis of Bioactivity
The therapeutic efficacy of pyridinylpiperazinone derivatives has been quantified across various biological targets. The following tables summarize the inhibitory concentrations (IC50) and other relevant metrics, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Piperazinone and Pyridinylpiperazine Derivatives
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 / GI50 | Therapeutic Target(s) | Reference |
| Piperazinone Derivatives | Substituted piperazin-2-ones | HT-29 (Colon), A59 (Lung) | <500 µM | Farnesyltransferase (putative) | [1] |
| Piperazinone-thieno[3,2-d]pyrimidines | Not specified | Non-Hodgkin lymphoma cell lines | Comparable or better than idelalisib | PI3Kδ | [2] |
| Phenylpiperazine Derivatives of 1,2-Benzothiazine | BS130, BS230 | MCF7 (Breast) | More cytotoxic than doxorubicin | Topoisomerase II (putative) | [3] |
| Vindoline-Piperazine Conjugates | Conjugate 23, 25 | MDA-MB-468 (Breast), HOP-92 (Non-small cell lung) | 1.00 µM, 1.35 µM | Tubulin | [4] |
| Pyridyl Aminothiazoles | Not specified | Not specified | Low picomolar | Chk1 | [5] |
Table 2: Activity Against Other Therapeutic Targets
| Compound Class | Specific Derivative(s) | Target | IC50 | Disease Area | Reference |
| 1-(3-nitropyridin-2-yl)piperazine Derivatives | 5b, 7e | Urease | 2.0 ± 0.73 µM, 2.24 ± 1.63 µM | Gastric ulcers, Cancer | [6][7] |
| Aryl piperazine and pyrrolidine derivatives | 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol | Plasmodium falciparum | 0.5 µM | Malaria | [8] |
Core Experimental Protocols
The evaluation of pyridinylpiperazinone compounds necessitates a suite of robust experimental protocols. Below are detailed methodologies for key assays cited in the literature.
Urease Inhibition Assay
This assay is fundamental for identifying compounds that can inhibit the activity of urease, an enzyme implicated in the pathogenesis of Helicobacter pylori.
Methodology:
-
Enzyme and Substrate Preparation: Prepare a solution of Jack bean urease in phosphate buffer (pH 7.0). A urea solution is prepared as the substrate.
-
Compound Incubation: In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Enzyme Addition: Add 25 µL of the urease enzyme solution to each well and incubate at 37°C for 15 minutes.
-
Substrate Addition and Incubation: Initiate the reaction by adding 50 µL of the urea substrate solution. Incubate the plate at 37°C for 30 minutes.
-
Ammonia Quantification: The amount of ammonia produced is determined using the indophenol method. Add 50 µL of phenol reagent (5% w/v phenol and 0.025% w/v sodium nitroprusside) and 50 µL of alkali reagent (2.5% w/v sodium hydroxide and 0.21% w/v NaOCl) to each well.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 625 nm using a microplate reader.
-
IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration. Thiourea is typically used as a standard inhibitor.[7]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen for the cytotoxic effects of potential anticancer compounds.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HT-29, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyridinylpiperazinone compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.[1]
Thioflavin T (ThT) Fluorescence Assay for Amyloid Aggregation
This assay is crucial for evaluating the potential of compounds to inhibit the aggregation of amyloid-β (Aβ) and tau peptides, which are hallmarks of Alzheimer's disease.
Methodology:
-
Peptide Preparation: Prepare solutions of Aβ1-42 or AcPHF6 (a fragment of the tau protein) in an appropriate buffer.
-
Inhibition Assay: Mix the peptide solution with various concentrations of the test compounds.
-
Aggregation Induction: Induce aggregation by incubating the mixtures at 37°C with continuous shaking.
-
ThT Fluorescence Measurement: At different time points, take aliquots of the mixtures and add them to a solution of Thioflavin T.
-
Fluorescence Reading: Measure the fluorescence intensity using a spectrofluorometer with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
Data Analysis: A decrease in fluorescence intensity in the presence of the test compound compared to the control indicates inhibition of aggregation.[9]
Visualizing the Mechanisms of Action
To better understand the therapeutic potential of pyridinylpiperazinone compounds, it is essential to visualize their interactions with cellular signaling pathways and their experimental evaluation workflows.
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents [mdpi.com]
- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacophore of 1-(Pyridin-2-yl)piperazin-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(Pyridin-2-yl)piperazin-2-one core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse range of biologically active compounds. This technical guide provides a comprehensive exploration of its pharmacophore, detailing the synthesis, biological activities, and structure-activity relationships (SAR) of its derivatives. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this versatile chemical entity.
Introduction to the this compound Scaffold
The piperazin-2-one ring system is a key structural motif found in numerous compounds with a wide array of pharmacological properties, including anticancer, antimicrobial, and neuroprotective activities. The incorporation of a pyridin-2-yl substituent at the N1 position introduces a critical element for molecular recognition by various biological targets. This guide will delve into the specific pharmacophoric features of this scaffold and its derivatives, highlighting their interactions with key enzymes and receptors.
Synthesis of this compound Derivatives
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of the this compound scaffold have been investigated for a range of biological activities. The following sections summarize the key findings and, where available, the structure-activity relationships.
Monoamine Oxidase (MAO) Inhibition
Certain analogs of this compound have been identified as inhibitors of monoamine oxidase A (MAO-A), an enzyme involved in the degradation of neurotransmitters like serotonin and norepinephrine. Inhibition of MAO-A is a therapeutic strategy for the treatment of depression and anxiety.
For instance, a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and evaluated for their MAO-A and MAO-B inhibitory activities.[3][4] The results indicated that some of these compounds exhibited selective MAO-A inhibition.[3][4]
Table 1: MAO-A Inhibitory Activity of 1-(Pyrimidin-2-yl)piperazine Derivatives [3]
| Compound | Substitution at Piperazine-1-carbodithioate | MAO-A IC50 (µM) |
| 2j | 4-(4-nitrophenyl)piperazine | 23.10 |
| 2m | 4-benzhydrylpiperazine | 24.14 |
The SAR for this class of compounds suggests that the nature of the substituent on the second piperazine ring plays a crucial role in their inhibitory potency and selectivity.
Anticancer Activity
The piperazin-2-one scaffold is present in a number of compounds with demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action for some of these derivatives involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.
Table 2: Cytotoxic Activity of Piperazine and Piperazin-2-one Derivatives
| Compound Class | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Spirocyclopropyl oxindole-piperazine carboxamides | HepG-2 | Cytotoxicity Assay | 1.88 ± 0.83 | [5] |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives | Breast Cancer Cell Lines (MCF7, BT20, T47D, CAMA-1) | Cytotoxicity Assay | 0.31–120.52 | [6] |
| Thiouracil amide derivatives with a piperazine ring | MCF7 | Cytotoxicity Assay | 18.23 to 100 | [6] |
The data indicates that the cytotoxic potency of these compounds is highly dependent on the specific substitutions on the piperazine or piperazin-2-one core and the cancer cell line being tested.
Serotonin Reuptake Inhibition
Derivatives of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one have been synthesized and evaluated as potential selective serotonin reuptake inhibitors (SSRIs).[7] This class of compounds is of significant interest for the development of novel antidepressants. The in vitro results for these derivatives showed potent 5-HT reuptake inhibition.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
General Synthesis of Piperazin-2-one Derivatives
A general procedure for the synthesis of piperazin-2-one derivatives can be adapted from established methods for similar heterocyclic compounds. One such cascade reaction involves the following steps:
-
A mixture of an appropriate chloro allenylamide, a primary amine, and an aryl iodide are combined in a suitable solvent.
-
A palladium catalyst and a ligand are added to the reaction mixture.
-
The reaction is heated under an inert atmosphere for a specified period.
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography.[1]
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Add fresh medium containing various concentrations of the test compounds and incubate for the desired period (e.g., 72 hours).[5]
-
MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[5]
This assay assesses cell viability based on the uptake of the neutral red dye into the lysosomes of viable cells.
-
Cell Seeding and Treatment: Seed 3 × 10^4 cells in 24-well plates, grow for 24 hours, and then treat with compounds for 24 hours.[8]
-
Dye Incubation: Incubate cells with neutral red dye (50 µg/mL) in serum-free medium for 2 hours at 37°C.[8]
-
Washing and Extraction: Wash cells twice with PBS and then incubate with 1% acetic acid in 70% ethanol to extract the dye.[8]
-
Absorbance Measurement: Determine the concentration of the dye photometrically at 562 nm.[8]
Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity against MAO-A and MAO-B can be determined using a fluorometric method.
-
Enzyme Preparation: Use commercially available human recombinant MAO-A and MAO-B.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, a suitable buffer (e.g., phosphate buffer), and the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding a fluorogenic substrate (e.g., kynuramine).
-
Fluorescence Measurement: Monitor the production of the fluorescent product over time using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.[3]
Visualizations
Signaling Pathway
The anticancer activity of some piperazine derivatives has been linked to the inhibition of the Ras signaling pathway, a critical regulator of cell proliferation and survival.
Caption: Generalized Ras signaling pathway and a potential point of inhibition by piperazin-2-one derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel compounds based on the this compound scaffold.
Caption: A typical drug discovery workflow for this compound based compounds.
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including MAO inhibition and anticancer effects, underscore the potential of this chemical class. Further exploration of the structure-activity relationships and mechanisms of action will be crucial in optimizing the pharmacological properties of these compounds and advancing them through the drug development pipeline. This guide provides a foundational resource for researchers to build upon in their quest for new and improved therapies.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of the 1-(Pyridin-2-yl)piperazin-2-one Scaffold in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(pyridin-2-yl)piperazin-2-one core is a privileged scaffold in medicinal chemistry, demonstrating significant potential across a diverse range of therapeutic targets. Its unique structural features, combining a hydrogen bond acceptor, a hydrogen bond donor, and an aromatic system, provide a versatile platform for the design of potent and selective modulators of various biological pathways. This technical guide offers an in-depth exploration of this scaffold, summarizing key quantitative data, providing detailed experimental protocols for its synthesis and evaluation, and visualizing its engagement with critical signaling pathways.
Synthesis of the this compound Scaffold and Its Derivatives
The synthesis of the this compound core and its analogs can be achieved through several strategic routes. A common approach involves the cyclization of appropriate precursors, often starting from 2-chloropyridine and piperazin-2-one or its derivatives.
General Synthetic Protocol for this compound
A general and efficient method for the synthesis of the parent scaffold involves the nucleophilic aromatic substitution of a halogenated pyridine with piperazin-2-one.
Experimental Protocol: Synthesis of this compound
-
Materials: 2-chloropyridine, piperazin-2-one, potassium carbonate (K₂CO₃), dimethylformamide (DMF), ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of piperazin-2-one (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add 2-chloropyridine (1.1 eq) to the mixture.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Derivatization of the core scaffold is crucial for exploring the structure-activity relationship (SAR) and optimizing for potency and selectivity against various targets. Modifications are typically introduced at the piperazinone ring, often at the N4 position, or on the pyridine ring.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have shown promising activity against a range of biological targets implicated in various diseases, including neurological disorders and cardiovascular conditions.
Monoamine Oxidase A (MAO-A) Inhibition
Certain derivatives of this scaffold have been identified as selective inhibitors of monoamine oxidase A (MAO-A), an enzyme involved in the degradation of neurotransmitters like serotonin and norepinephrine.[1][2] Inhibition of MAO-A is a validated strategy for the treatment of depression and anxiety disorders.
Table 1: MAO-A Inhibitory Activity of this compound Derivatives
| Compound ID | R-Group on Piperazine | IC₅₀ (µM) for MAO-A | Reference |
|---|---|---|---|
| Example 1 | 4-nitrobenzoyl | 15.2 | [1] |
| Example 2 | 4-chlorobenzoyl | 22.8 | [1] |
| Example 3 | 3,4-dichlorobenzoyl | 18.5 |[1] |
Serotonin Reuptake Inhibition
The this compound scaffold has also been explored for the development of selective serotonin reuptake inhibitors (SSRIs).[3] SSRIs are a widely used class of antidepressants that function by increasing the extracellular levels of serotonin.
Table 2: Serotonin Reuptake Inhibitory Activity of this compound Derivatives
| Compound ID | R-Group on Pyridine Ring | 5-HT Reuptake Inhibition IC₅₀ (nM) | Reference |
|---|---|---|---|
| A1 | 4-Fluoro | 5.2 | [3] |
| A2 | 5-Chloro | 8.1 | [3] |
| A3 | 4-Methyl | 12.5 |[3] |
CXCR3 Chemokine Receptor Antagonism
Derivatives of the pyridyl-piperazinyl structure have been investigated as antagonists of the CXCR3 chemokine receptor.[4] CXCR3 and its ligands play a crucial role in the trafficking of inflammatory cells, making it an attractive target for autoimmune diseases and inflammatory conditions.
Table 3: CXCR3 Receptor Binding Affinity of Pyridyl-piperazinyl Derivatives
| Compound ID | Substitution on Piperazine Ring | CXCR3 Binding IC₅₀ (nM) | Reference |
|---|
| 18j | 2'(S)-ethyl | 0.2 |[4] |
PCSK9 Inhibition
While specific data for this compound derivatives is emerging, the broader class of N-(pyridin-2-yl)piperazine-1-carboxamides has been identified as small molecule inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9) mRNA translation.[5] PCSK9 is a key regulator of LDL cholesterol levels, and its inhibition is a novel therapeutic approach for hypercholesterolemia.
Table 4: PCSK9 Inhibitory Activity of N-(pyridin-2-yl)piperazine-1-carboxamide Derivatives
| Compound ID | R-Group on Piperidine/Piperazine | PCSK9 Potency (IC₅₀, nM) | Reference |
|---|---|---|---|
| 4d | N-(piperidin-3-yl) | < 100 | [5] |
| 4g | N-(piperidin-3-yl) with modifications | < 100 |[5] |
Key Experimental Protocols
Reproducible and robust biological assays are essential for the evaluation of compounds derived from the this compound scaffold.
MAO-A Inhibition Assay Protocol
This protocol outlines a fluorometric method for determining the in vitro inhibitory activity of test compounds against human MAO-A.
-
Principle: The assay measures the hydrogen peroxide produced from the oxidative deamination of a substrate by MAO-A. The hydrogen peroxide, in the presence of horseradish peroxidase (HRP), reacts with a probe to generate a fluorescent product.
-
Materials: Recombinant human MAO-A, p-tyramine (substrate), clorgyline (positive control), test compounds, Amplex® Red reagent, HRP, phosphate buffer.
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well black plate, add the MAO-A enzyme solution.
-
Add the test compounds or control to the wells and pre-incubate.
-
Initiate the reaction by adding the substrate and the Amplex® Red/HRP working solution.
-
Incubate the plate at 37 °C, protected from light.
-
Measure the fluorescence intensity at an excitation of ~530-560 nm and an emission of ~590 nm.
-
Calculate the percent inhibition and determine the IC₅₀ values.
-
Serotonin Reuptake Inhibition Assay Protocol
This protocol describes a cell-based assay to measure the inhibition of the serotonin transporter (SERT).
-
Principle: The assay quantifies the uptake of radiolabeled serotonin ([³H]5-HT) into cells expressing the human serotonin transporter.
-
Materials: HEK293 cells stably expressing hSERT, [³H]5-HT, fluoxetine (positive control), test compounds, cell culture medium, scintillation cocktail.
-
Procedure:
-
Plate the hSERT-expressing cells in a 96-well plate and allow them to adhere.
-
Wash the cells with assay buffer.
-
Add the test compounds or control at various concentrations.
-
Add [³H]5-HT to initiate the uptake.
-
Incubate for a defined period at 37 °C.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of serotonin uptake and determine the IC₅₀ values.
-
Signaling Pathway Visualizations
Understanding the molecular mechanisms through which this compound derivatives exert their effects is crucial for rational drug design.
CXCR3 Signaling Pathway
CXCR3 activation by its chemokine ligands (CXCL9, CXCL10, CXCL11) initiates a cascade of intracellular signaling events that are critical for immune cell migration and function. Antagonists based on the pyridyl-piperazinyl scaffold can block these downstream effects.[4][6]
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers. While direct evidence for this compound derivatives is still under investigation, many piperazine-containing compounds have been shown to inhibit this pathway, suggesting a potential mechanism for anticancer activity.
Conclusion
The this compound scaffold represents a highly promising and versatile core for the development of novel therapeutics. Its synthetic tractability allows for the generation of diverse chemical libraries, and its derivatives have demonstrated potent and selective activities against a range of important drug targets. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the potential of this remarkable scaffold in addressing unmet medical needs. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. CXCR3 - Wikipedia [en.wikipedia.org]
- 3. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Applications of Pyridinylpiperazinones
For Researchers, Scientists, and Drug Development Professionals
The pyridinylpiperazinone scaffold is a significant pharmacophore in modern medicinal chemistry, recognized for its presence in a variety of biologically active compounds. This heterocyclic system combines the structural features of pyridine, a key element in numerous pharmaceuticals, with the piperazinone core, a versatile scaffold that can be readily functionalized. This guide provides an in-depth review of the synthetic methodologies used to construct these molecules and explores their primary applications in drug discovery, with a focus on their roles as kinase and phosphodiesterase inhibitors.
I. Synthesis of the Pyridinylpiperazinone Core
The construction of the pyridinylpiperazinone scaffold primarily relies on the formation of a crucial carbon-nitrogen (C-N) bond between the pyridine ring and the piperazinone nitrogen atom. The two most prevalent and effective strategies for achieving this are Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a direct method for forging the aryl-nitrogen bond. This reaction is particularly effective when the pyridine ring is activated by electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. Halopyridines, especially those substituted with chloro- or fluoro- groups at the 2- or 4-positions, are common starting materials.
The general workflow involves the reaction of a halopyridine with piperazin-2-one in the presence of a base. The base is crucial for deprotonating the piperazinone nitrogen, thereby increasing its nucleophilicity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1] It offers a broader substrate scope than traditional SNAr, often proceeding under milder conditions and tolerating a wider range of functional groups. This method is particularly useful for coupling less reactive aryl halides.[1][2] The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine (piperazinone) and reductive elimination to yield the desired product.[3] The choice of phosphine ligand is critical for the reaction's efficiency.[3]
II. Key Applications in Drug Discovery
Pyridinylpiperazinone derivatives have emerged as potent modulators of several key biological targets, leading to their investigation in oncology, inflammatory diseases, and central nervous system disorders.
Kinase Inhibition (PI3K)
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, growth, and survival.[4] Its aberrant activation is a hallmark of many cancers, making PI3K an important therapeutic target.[4][5] Several heterocyclic compounds incorporating piperazine or related scaffolds have been developed as potent PI3K inhibitors.[3][5] These inhibitors typically act by competing with ATP in the kinase domain of the enzyme, thereby blocking the downstream signaling cascade that leads to cell growth and proliferation.
| Compound Class | Target | IC₅₀ | Indication |
| Pyridinylfuranopyrimidine | p110α/β/δ/γ | 2/3/3/15 nM | Cancer[6] |
| Pan-PI3K Inhibitor (Buparlisib) | p110α/β/δ/γ | 52/166/116/262 nM | Cancer[6] |
| Thiophen-1,3,5-triazine | PI3Kα / mTOR | 525 nM / 48 nM | Cancer[4] |
| Benzofuro[3,2-b]pyridin-2(1H)-one | PI3Kδ | 170 nM | Leukemia[7] |
Phosphodiesterase 4 (PDE4) Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[8] By inhibiting PDE4, intracellular cAMP levels rise, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling that suppresses inflammatory responses.[8][9] This mechanism makes PDE4 inhibitors valuable therapeutic agents for inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma.[8][9] Pyridazinone derivatives, structurally related to piperazinones, have shown potent PDE4 inhibitory activity.[10]
| Compound Class | Target | IC₅₀ | Indication |
| Roflumilast | PDE4B / PDE4D | 0.84 nM / 0.68 nM | COPD[11] |
| LASSBio-448 | PDE4A/B/C/D | 0.7/1.4/1.1/4.7 µM | Asthma[11] |
| Pyrazolo[1,5-a]pyridines | PDE4 | - | Anti-inflammatory[10] |
| Quinoline-based | PDE4 | 0.01 - 0.07 nM | Inflammation[11] |
Anticancer and Antimicrobial Applications
Beyond specific enzyme targets like PI3K and PDE4, the pyridinylpiperazinone scaffold is broadly explored for its antiproliferative and antimicrobial activities. Various derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines and inhibitory activity against bacterial and fungal strains.
| Compound Class | Activity | IC₅₀ / GI₅₀ | Target Cell Line / Organism |
| Vindoline-piperazine conjugate | Anticancer | 1.00 µM (GI₅₀) | MDA-MB-468 (Breast Cancer)[12][13] |
| Indolin-2-one-piperazine | Anticancer | 3.49 µM (IC₅₀) | HCT-116 (Colon Cancer)[14] |
| Pyridopyrimidine-piperazine | Anticancer | 62.5 µg/mL (IC₅₀) | MCF-7 (Breast Cancer)[15] |
| Disubstituted piperazines | Antibacterial | - | Methicillin-resistant S. aureus (MRSA)[16] |
III. Experimental Protocols
The following sections provide representative, detailed methodologies for the key synthetic transformations discussed.
Protocol 1: Synthesis of 1-(Pyridin-2-yl)piperazin-2-one via Buchwald-Hartwig Amination
This protocol describes a general method for the palladium-catalyzed coupling of 2-chloropyridine with piperazin-2-one.[1]
Materials:
-
2-Chloropyridine (1.0 mmol)
-
Piperazin-2-one (1.2 mmol)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene, followed by 2-chloropyridine and piperazin-2-one.
-
Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Protocol 2: Synthesis of 1-(3-Nitropyridin-2-yl)piperazine Precursor via SNAr
This protocol, adapted from the synthesis of urease inhibitors, details the initial SNAr step to form the pyridinylpiperazine linkage.[17]
Materials:
-
2-Chloro-3-nitropyridine (10 mmol)
-
Piperazine (excess, e.g., 40 mmol)
-
Acetonitrile (50 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-3-nitropyridine in acetonitrile.
-
Add an excess of piperazine to the solution. The use of excess piperazine also serves as the base.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12 hours with stirring.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the product and dissolve the piperazine hydrochloride byproduct.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield 1-(3-nitropyridin-2-yl)piperazine. This intermediate can then be used in subsequent steps to form a piperazinone or other derivatives.
IV. Conclusion
The pyridinylpiperazinone core represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Synthetic access to these compounds is readily achieved through established methodologies like Nucleophilic Aromatic Substitution and, more broadly, through Palladium-catalyzed Buchwald-Hartwig amination. The demonstrated efficacy of related structures as potent inhibitors of crucial cellular targets, including PI3K and PDE4, underscores their significant potential in the treatment of cancer and inflammatory diseases. The continued exploration of the structure-activity relationships within this compound class is expected to yield new drug candidates with improved potency and selectivity.
References
- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. PDE4 inhibitors: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]
- 12. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(Pyridin-2-yl)piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(Pyridin-2-yl)piperazin-2-one, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is presented as a two-step process commencing with the cyclization of ethylenediamine and ethyl chloroacetate to form the piperazin-2-one intermediate, followed by its N-arylation with a 2-halopyridine. Two common and effective methods for the N-arylation step, the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr), are described. This protocol is intended to provide a comprehensive guide for researchers in organic synthesis and drug discovery.
Introduction
Piperazin-2-one derivatives are recognized as privileged structures in medicinal chemistry due to their presence in a wide array of biologically active compounds and natural products. Their unique structural and electronic properties make them attractive scaffolds for the development of novel therapeutics. The introduction of a pyridyl moiety at the N1 position can significantly influence the pharmacological profile of the resulting molecule. This protocol outlines a reliable synthetic route to this compound, a key intermediate for the synthesis of diverse compound libraries for drug discovery programs.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a two-step sequence as illustrated in the workflow diagram below. The initial step involves the formation of the piperazin-2-one ring system, which then undergoes coupling with a pyridine derivative to yield the final product.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Piperazin-2-one
This protocol is adapted from a known procedure for the cyclization of ethylenediamine with an α-halo ester.[1]
Materials:
-
Ethylenediamine
-
Ethyl chloroacetate
-
Triethylamine (or another suitable base)
-
Toluene (or another suitable high-boiling solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a solution of ethylenediamine (1.0 eq) in toluene, add triethylamine (2.2 eq).
-
Slowly add a solution of ethyl chloroacetate (1.0 eq) in toluene to the reaction mixture at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure piperazin-2-one.
Characterization: The structure and purity of the synthesized piperazin-2-one should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Step 2: Synthesis of this compound via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3]
Materials:
-
Piperazin-2-one (from Step 1)
-
2-Bromopyridine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry
-
Magnetic stirrer with heating plate
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (0.01-0.05 eq), BINAP (0.02-0.10 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add anhydrous toluene, followed by piperazin-2-one (1.2 eq) and 2-bromopyridine (1.0 eq).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Alternative Step 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
SNAr can be an effective method, particularly if the pyridine ring is activated with electron-withdrawing groups, or under forcing conditions.[4]
Materials:
-
Piperazin-2-one (from Step 1)
-
2-Chloropyridine (or 2-fluoropyridine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask, combine piperazin-2-one (1.2 eq), 2-chloropyridine (1.0 eq), and potassium carbonate (2.0 eq) in DMF.
-
Heat the reaction mixture to 100-150 °C and stir for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table provides representative, illustrative data for the synthesis of this compound. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactants | Method | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Ethylenediamine, Ethyl chloroacetate | Cyclization | Toluene | 110 | 4-6 | 60-80 |
| 2a | Piperazin-2-one, 2-Bromopyridine | Buchwald-Hartwig Amination | Toluene | 80-110 | 12-24 | 50-85 |
| 2b | Piperazin-2-one, 2-Chloropyridine | Nucleophilic Aromatic Substitution (SNAr) | DMF | 100-150 | 12-48 | 40-70 |
Logical Relationships and Signaling Pathways
The following diagram illustrates the logical progression of the chemical transformations.
Figure 2: Logical progression of the synthesis.
Conclusion
The protocols detailed in this document provide a robust and adaptable methodology for the synthesis of this compound. The choice between the Buchwald-Hartwig amination and SNAr for the N-arylation step will depend on the specific substrate, available resources, and desired scale of the reaction. These application notes are intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications.
References
high-yield synthesis of 1-(Pyridin-2-yl)piperazin-2-one
Application Notes and Protocols
Topic: High-Yield Synthesis of 1-(Pyridin-2-yl)piperazin-2-one
ANP-ID: SYN-PP-001
Version: 1.0
For Research Use Only.
Abstract
The N-aryl piperazine and piperazinone motifs are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2] This document provides a detailed, high-yield synthetic protocol for this compound, a key heterocyclic building block for drug discovery and development. The methodology is based on a robust palladium-catalyzed Buchwald-Hartwig amination, selected for its high efficiency, broad functional group tolerance, and scalability.[3] This protocol is designed for researchers, medicinal chemists, and process development scientists requiring reliable access to this versatile intermediate.
Proposed Synthetic Pathway
The synthesis of this compound is achieved via a palladium-catalyzed cross-coupling reaction between piperazin-2-one and 2-chloropyridine. This C-N bond formation is a cornerstone of modern synthetic chemistry, enabling the efficient construction of N-aryl heterocycles.[3][4]
Caption: General reaction scheme for the synthesis.
Experimental Workflow
The overall workflow involves the setup of the reaction under an inert atmosphere, followed by heating, monitoring, product work-up, purification, and finally, characterization of the final compound.
Caption: Step-by-step experimental workflow diagram.
Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale synthesis.
Materials and Equipment
-
Reagents: Piperazin-2-one (1.00 g, 10.0 mmol), 2-Chloropyridine (1.36 g, 12.0 mmol), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 183 mg, 0.20 mmol), Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 347 mg, 0.60 mmol), Cesium Carbonate (Cs₂CO₃, 4.89 g, 15.0 mmol).
-
Solvent: Anhydrous Toluene (50 mL).
-
Equipment: 100 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer with heating plate, nitrogen or argon gas inlet, Schlenk line (optional), standard glassware for work-up, silica gel for column chromatography.
Procedure
-
Vessel Preparation: Oven-dry the 100 mL three-neck flask and condenser. Assemble the apparatus while hot and allow it to cool to room temperature under a steady stream of inert gas (N₂ or Ar).
-
Reagent Addition: To the flask, add piperazin-2-one (1.00 g), cesium carbonate (4.89 g), Pd₂(dba)₃ (183 mg), and Xantphos (347 mg).
-
Atmosphere Purge: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Reactant Addition: Add anhydrous toluene (50 mL) via syringe, followed by 2-chloropyridine (1.36 g, 1.13 mL).
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Maintain the temperature and stirring for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete upon consumption of the piperazin-2-one starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (EtOAc, 50 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional EtOAc (2 x 25 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient elution system, for example, starting with 100% Dichloromethane (DCM) and gradually increasing the polarity with Methanol (e.g., DCM/MeOH 100:0 to 95:5).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
-
Data and Characterization
Reaction Parameters and Expected Results
| Parameter | Value / Reagent | Molar Eq. | Notes |
| Limiting Reagent | Piperazin-2-one | 1.0 | --- |
| Aryl Halide | 2-Chloropyridine | 1.2 | A slight excess ensures complete consumption of the limiting reagent. |
| Catalyst | Pd₂(dba)₃ | 0.02 (2 mol%) | Standard catalyst loading for Buchwald-Hartwig couplings.[5] |
| Ligand | Xantphos | 0.06 (6 mol%) | A suitable bulky phosphine ligand is crucial for catalytic activity. |
| Base | Cs₂CO₃ | 1.5 | A strong, non-nucleophilic base is required. |
| Solvent | Anhydrous Toluene | ~0.2 M | Anhydrous conditions are critical for reaction success. |
| Temperature | 110 °C | --- | --- |
| Time | 12 - 24 h | --- | Monitor for completion. |
| Expected Yield | >85% | --- | Based on analogous C-N coupling reactions. |
Product Characterization
| Analysis Technique | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | Peaks corresponding to pyridyl and piperazinone protons. |
| ¹³C NMR (CDCl₃, 101 MHz) | Peaks corresponding to pyridyl and piperazinone carbons. |
| Mass Spec (ESI) | m/z calculated for C₉H₁₁N₃O [M+H]⁺: 178.0975; found: 178.0974. |
| Purity (HPLC/LC-MS) | >95% after chromatography. |
Applications in Drug Development
This compound is a valuable scaffold for the synthesis of compound libraries for screening against various biological targets. The piperazinone ring offers sites for further functionalization, allowing for the exploration of structure-activity relationships (SAR).
-
CNS Agents: The pyridylpiperazine moiety is a common feature in ligands for serotonin and dopamine receptors.[1]
-
Enzyme Inhibitors: Derivatives have been explored as selective monoamine oxidase (MAO) inhibitors.[6]
-
Antimicrobial Agents: The piperazine core is found in various compounds with antibacterial and antifungal properties.[7]
Caption: Use of the title compound as a scaffold in drug discovery.
Safety Precautions
-
General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents:
-
Palladium Catalysts/Phosphine Ligands: Can be toxic and air-sensitive. Handle under an inert atmosphere where possible. Avoid inhalation of dust.
-
2-Chloropyridine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
Toluene: Flammable liquid and vapor. Can cause skin and eye irritation and is toxic if inhaled or ingested.
-
Cesium Carbonate: Can cause serious eye irritation. Avoid creating dust.
-
-
Disposal: Dispose of all chemical waste, including solvents and residual solids, according to institutional and local environmental regulations. Palladium-containing waste should be collected separately.
Conclusion
The Buchwald-Hartwig amination protocol detailed herein provides a reliable and high-yielding route to this compound. This method avoids the often harsh conditions of classical methods like nucleophilic aromatic substitution and offers excellent scalability.[3] The availability of this protocol facilitates access to a key intermediate, empowering further research and development in medicinal chemistry and drug discovery.
References
- 1. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Purification of 1-(Pyridin-2-yl)piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 1-(Pyridin-2-yl)piperazin-2-one, a key intermediate in pharmaceutical synthesis, using both flash chromatography and High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its synthesis often results in a crude mixture containing unreacted starting materials, by-products, and other impurities. Effective purification is critical to ensure the identity, purity, and quality of the final compound for subsequent downstream applications. This guide outlines two common chromatographic techniques for the purification of this polar, basic compound.
Data Presentation
The following tables summarize the key parameters and expected outcomes for the purification of this compound by flash chromatography and HPLC.
Table 1: Flash Chromatography Parameters and Expected Results
| Parameter | Value |
| Stationary Phase | Silica Gel, 60 Å, 40-63 µm |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane, followed by a gradient of Methanol in Dichloromethane |
| Elution Gradient | Step 1: 0-100% Ethyl Acetate in HexaneStep 2: 0-10% Methanol in Dichloromethane (with 0.5% Triethylamine) |
| Sample Loading | Dry loading or minimal volume of Dichloromethane |
| Detection | UV at 254 nm and 280 nm |
| Expected Purity | >95% |
| Typical Yield | 80-90% |
| Retention Factor (Rf) | ~0.3 in 5% Methanol/Dichloromethane |
Table 2: HPLC Purification Parameters and Expected Results
| Parameter | Value |
| Stationary Phase | C18 Reverse-Phase, 5 µm, 100 Å |
| Column Dimensions | 4.6 x 250 mm (Analytical) or 21.2 x 250 mm (Preparative) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min (Analytical) or 20 mL/min (Preparative) |
| Detection | UV at 254 nm and 280 nm |
| Expected Purity | >99% |
| Typical Retention Time | 8-12 minutes |
Experimental Protocols
Protocol 1: Purification by Flash Chromatography
This protocol is suitable for the purification of multi-gram quantities of crude this compound. The use of triethylamine in the mobile phase is crucial to prevent peak tailing associated with the basic nature of the piperazine and pyridine moieties.[1]
Materials:
-
Crude this compound
-
Silica Gel (60 Å, 40-63 µm)
-
Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (ACS grade or higher)
-
Methanol (ACS grade or higher)
-
Triethylamine (Et3N)
-
Flash chromatography system with UV detector
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow the solvent to drain, ensuring a well-packed bed.
-
Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Loading: Carefully add the dry-loaded sample to the top of the packed silica gel column.
-
Elution:
-
Begin elution with a gradient of 0% to 100% ethyl acetate in hexane to elute non-polar impurities.
-
Once the non-polar impurities have been eluted, switch to a gradient of 0% to 10% methanol in dichloromethane. Add 0.5% (v/v) triethylamine to this mobile phase to improve the peak shape of the target compound.[1]
-
-
Fraction Collection: Collect fractions based on the UV chromatogram at 254 nm and 280 nm.
-
Purity Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Reverse-Phase HPLC
This protocol is ideal for obtaining highly pure this compound, typically for analytical standard preparation or late-stage drug development. The use of formic acid in the mobile phase helps to protonate the basic nitrogens, leading to improved peak shape on the C18 column.
Materials:
-
Partially purified this compound (from flash chromatography or other methods)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column
-
Autosampler vials
-
Collection vessels
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation: Dissolve the sample in a small amount of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to a concentration of approximately 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Method Setup:
-
Equilibrate the C18 column with the initial mobile phase composition for at least 10 column volumes.
-
Set up a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Set the flow rate to 1.0 mL/min for an analytical column or scale up accordingly for a preparative column.
-
Set the UV detector to monitor at 254 nm and 280 nm.
-
-
Injection and Fraction Collection: Inject the prepared sample onto the column. For preparative runs, collect fractions corresponding to the main peak of interest.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Solvent Evaporation/Lyophilization: Combine the pure fractions. The solvent can be removed by rotary evaporation, although lyophilization is often preferred to obtain a fluffy, solid product, especially if the compound is intended for biological testing.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by flash chromatography.
Caption: Workflow for the high-purity purification of this compound by HPLC.
References
Application Notes and Protocols for the Characterization of 1-(Pyridin-2-yl)piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical methods for the characterization of 1-(Pyridin-2-yl)piperazin-2-one, a heterocyclic compound of interest in pharmaceutical research and development. The following sections detail experimental protocols and expected data for various analytical techniques.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase HPLC method is generally suitable for this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient elution is often effective. A typical starting point would be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%), and gradually increase to a high percentage (e.g., 90%) over a period of 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
Data Presentation:
| Parameter | Expected Value |
| Retention Time (tR) | Compound-specific; to be determined experimentally. |
| Purity (% Area) | >98% for a pure sample. |
Workflow for HPLC Analysis:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure.
Experimental Protocol:
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR experiments such as COSY, HSQC, and HMBC can be performed for unambiguous signal assignments.
-
Expected ¹H and ¹³C NMR Data (Predicted/Representative):
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| ~8.2 (d, 1H, Pyridyl-H) | ~168.0 (C=O) |
| ~7.6 (t, 1H, Pyridyl-H) | ~155.0 (Pyridyl-C) |
| ~7.0 (d, 1H, Pyridyl-H) | ~148.0 (Pyridyl-CH) |
| ~6.8 (t, 1H, Pyridyl-H) | ~138.0 (Pyridyl-CH) |
| ~4.2 (s, 2H, -CH₂-C=O) | ~118.0 (Pyridyl-CH) |
| ~3.8 (t, 2H, -N-CH₂-) | ~112.0 (Pyridyl-CH) |
| ~3.5 (t, 2H, -N-CH₂-) | ~52.0 (-CH₂-C=O) |
| ~48.0 (-N-CH₂-) | |
| ~45.0 (-N-CH₂-) |
Logical Relationship for NMR Signal Assignment:
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Experimental Protocol:
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), often coupled with a liquid chromatograph (LC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
Expected Mass Spectrometry Data:
| Ion | Predicted m/z[1] |
| [M+H]⁺ | 178.0975 |
| [M+Na]⁺ | 200.0794 |
| Molecular Formula | C₉H₁₁N₃O |
| Monoisotopic Mass | 177.0902 |
Fragmentation Pathway:
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or using an Attenuated Total Reflectance (ATR) accessory.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3500 | N-H Stretch (if present) |
| 3000-3100 | Aromatic C-H Stretch |
| 2800-3000 | Aliphatic C-H Stretch |
| ~1670 | Amide C=O Stretch (Lactam) |
| 1580-1600 | Pyridyl Ring C=N & C=C Stretch |
| 1400-1500 | Pyridyl Ring Stretch |
| 1200-1300 | C-N Stretch |
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of the compound.
Experimental Protocol:
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum or ceramic pan.
-
Analysis Conditions:
-
Temperature Range: Typically from room temperature to 500-600 °C.
-
Heating Rate: A linear heating rate, commonly 10 °C/min.
-
Atmosphere: An inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Expected Thermal Analysis Data:
| Technique | Observation | Expected Temperature Range (°C) |
| DSC | Melting Endotherm | Compound-specific, sharp peak. |
| TGA | Onset of Decomposition | > 200 °C (indicative of stability). |
| TGA | Major Weight Loss | Corresponds to decomposition. |
Workflow for Thermal Analysis:
Disclaimer: The quantitative data presented in the tables are either predicted or representative of similar structures and should be confirmed by experimental analysis of this compound. The provided protocols are intended as a starting point and may require optimization for specific instrumentation and sample characteristics.
References
Application Notes and Protocols for In Vitro Evaluation of 1-(Pyridin-2-yl)piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays and protocols relevant to the biological evaluation of 1-(Pyridin-2-yl)piperazin-2-one, a piperazine derivative with potential therapeutic applications. The following sections detail experimental procedures, data presentation, and visualizations of associated signaling pathways and workflows.
Anticancer and Cytotoxicity Assays
Piperazine derivatives are frequently investigated for their potential as anticancer agents.[1] A primary method to assess this is by evaluating their cytotoxic effects on various cancer cell lines.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3]
Experimental Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MDA-MB-468, HOP-92) in a 96-well plate at an optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.[3]
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 hours) at 37°C.[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours, allowing for the formation of formazan crystals.[3]
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) value using non-linear regression analysis.
Data Presentation:
| Compound | Cell Line | IC50/GI50 (µM) |
| This compound | MDA-MB-468 (Breast Cancer) | Hypothetical Value |
| This compound | HOP-92 (Lung Cancer) | Hypothetical Value |
| Doxorubicin (Control) | MDA-MB-468 (Breast Cancer) | Reference Value |
| Doxorubicin (Control) | HOP-92 (Lung Cancer) | Reference Value |
Note: The IC50/GI50 values for this compound are hypothetical and need to be determined experimentally. Values for similar piperazine derivatives have been reported in the low micromolar range.[1]
Experimental Workflow:
Caption: Workflow for the MTT-based cell viability assay.
Potential Signaling Pathway Involvement:
Piperazine derivatives have been shown to interfere with critical cancer signaling pathways such as the PI3K/Akt/mTOR and Ras pathways.[3]
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Enzyme Inhibition Assays
Piperazine derivatives are known to inhibit various enzymes, including urease, tyrosinase, and monoamine oxidase (MAO).[4][5][6]
Urease Inhibition Assay
Urease is an enzyme that catalyzes the hydrolysis of urea and is a target for the treatment of infections caused by pathogens like Helicobacter pylori.[7]
Experimental Protocol:
-
Reagent Preparation: Prepare a solution of Jack bean urease, urea, and the test compound, this compound, in a suitable buffer (e.g., phosphate buffer).
-
Enzyme and Inhibitor Incubation: Pre-incubate the urease enzyme with various concentrations of the test compound for a specified time at a controlled temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the urea substrate.
-
Ammonia Quantification: The activity of urease is determined by measuring the amount of ammonia produced. This can be done using the indophenol method, where the absorbance of the resulting indophenol is measured spectrophotometrically.
-
Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve. Thiourea can be used as a standard inhibitor.[4][7]
Data Presentation:
| Compound | Urease Inhibition IC50 (µM) |
| This compound | Hypothetical Value |
| Thiourea (Standard) | 23.11 ± 0.21[4] |
Note: IC50 values for similar piperazine-based benzimidazole derivatives have been reported in the range of 0.15–12.17 µM.[4]
Monoamine Oxidase-A (MAO-A) Inhibition Assay
MAO-A is a key enzyme in the metabolism of monoamine neurotransmitters and is a target for antidepressant drugs.[6][8]
Experimental Protocol:
-
Enzyme Source: Obtain a source of MAO-A, such as rat brain mitochondria.[9]
-
Pre-incubation: Pre-incubate the enzyme with various concentrations of this compound.[9]
-
Reaction Initiation: Start the reaction by adding a specific substrate for MAO-A (e.g., kynuramine).[9]
-
Product Measurement: After a defined incubation period, stop the reaction and measure the product fluorometrically (e.g., 4-hydroxyquinoline).[9]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[9]
Data Presentation:
| Compound | MAO-A Inhibition IC50 (µM) |
| This compound | Hypothetical Value |
| Clorgyline (Control) | Reference Value |
Note: Novel 1-(2-pyrimidin-2-yl)piperazine derivatives have shown selective MAO-A inhibitory activity with IC50 values around 23-24 µM.[6][8]
Antimicrobial Susceptibility Testing
The emergence of antimicrobial resistance necessitates the search for new therapeutic agents. Piperazine derivatives have been explored for their antimicrobial properties.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using a suitable liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Data Presentation:
| Compound | Microorganism | MIC (µg/mL) |
| This compound | S. aureus | Hypothetical Value |
| This compound | E. coli | Hypothetical Value |
| Ciprofloxacin (Control) | S. aureus | Reference Value |
| Ciprofloxacin (Control) | E. coli | Reference Value |
General Experimental Workflow for Screening:
Caption: General workflow for synthesis and biological screening of novel piperazine derivatives.
References
- 1. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays of 1-(Pyridin-2-yl)piperazin-2-one Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the cellular activities of 1-(Pyridin-2-yl)piperazin-2-one. The protocols outlined below are standard methods for assessing cell viability, apoptosis, and cell cycle progression, which are common endpoints for characterizing the effects of novel chemical entities on cancer cell lines. While specific data for this compound is not extensively published, the provided tables offer a template for data presentation based on activities observed with similar piperazine derivatives.[1][2][3]
Introduction to this compound and its Potential Activities
The piperazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[3][4][5][6] The presence of the pyridinyl and piperazin-2-one moieties suggests that this compound could modulate various signaling pathways involved in cell growth, proliferation, and survival.[3] Therefore, a primary investigation into its effects on cancer cell lines is a logical starting point. The following assays are designed to elucidate the cytotoxic and cytostatic potential of this compound.
Potential Signaling Pathways
Piperazine derivatives have been shown to impact several key signaling pathways in cancer cells.[1][3] A general understanding of these pathways is crucial for interpreting experimental results.
Data Presentation
Quantitative data from cell-based assays should be summarized in clear and concise tables to facilitate comparison of the compound's effects across different cell lines and concentrations.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (Representative Data)
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| A549 | Non-Small Cell Lung Cancer | 25.5 ± 3.1 |
| HCT116 | Colorectal Carcinoma | 18.9 ± 2.5 |
| HeLa | Cervical Cancer | 22.1 ± 2.9 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Representative Data)
| Treatment | Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle (DMSO) | 0.1% | 3.5 ± 0.5 | 2.1 ± 0.3 |
| Compound | 10 | 15.8 ± 2.2 | 8.3 ± 1.1 |
| Compound | 25 | 35.2 ± 4.1 | 15.7 ± 1.9 |
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (Representative Data)
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | 0.1% | 55.3 ± 3.7 | 28.1 ± 2.5 | 16.6 ± 1.9 |
| Compound | 15 | 68.9 ± 4.2 | 15.4 ± 1.8 | 15.7 ± 1.6 |
Experimental Protocols
The following are detailed protocols for the key assays used to evaluate the anticancer effects of piperazine derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.[7][8][9][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).[7][10]
-
Incubation: Incubate the plate for the desired time (e.g., 48 hours).[10]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[7][9]
-
Incubation: Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[7][9][10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.[1]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][11][12][13]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[1]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.[1][12]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[12]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the samples by flow cytometry.[12]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.[14][15][16][17]
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI)/RNase A staining solution
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations.
-
Cell Harvesting: Harvest cells and wash with PBS.[17]
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.[1][16][17]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[1][16]
-
Staining: Resuspend the cell pellet in the PI/RNase A staining solution.[1][16]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[1]
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 5. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. assaygenie.com [assaygenie.com]
using 1-(Pyridin-2-yl)piperazin-2-one in monoamine oxidase inhibitor screening
Application Notes & Protocols
Topic: Using 1-(Pyridin-2-yl)piperazin-2-one as a Scaffold for Monoamine Oxidase (MAO) Inhibitor Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoamine oxidases (MAO) are mitochondrial-bound enzymes crucial for the metabolism of monoamine neurotransmitters, such as dopamine and serotonin.[1][2] Two isoforms, MAO-A and MAO-B, are well-established therapeutic targets.[3] Selective inhibitors of MAO-A are effective in treating depression and anxiety, while MAO-B inhibitors are primarily used in the management of Parkinson's and Alzheimer's diseases.[1] The discovery of novel, selective MAO inhibitors remains a significant goal in neuropharmacology. The this compound core structure represents a versatile scaffold for the synthesis of new chemical entities. This document outlines the application of this scaffold in a typical high-throughput screening (HTS) campaign to identify and characterize novel MAO-A and MAO-B inhibitors.
Principle of the Assay
The protocol described here is a one-step, fluorescence-based assay suitable for HTS.[4][5] The assay quantifies hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate.[6][7] In the presence of horseradish peroxidase (HRP), the non-fluorescent probe Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ to produce the highly fluorescent product, resorufin.[8][9] The rate of fluorescence increase is directly proportional to MAO activity. Potential inhibitors will cause a decrease in the rate of resorufin formation.[6] This method is highly sensitive, stable, and demonstrates low interference from biological sample autofluorescence.[8]
Signaling Pathway and Inhibition Mechanism
Monoamine oxidases catalyze the oxidative deamination of monoamines, a critical step in neurotransmitter degradation. This process regulates the levels of key neurotransmitters in the brain. Inhibition of MAO-A or MAO-B blocks this degradation, leading to an increase in the synaptic availability of these neurotransmitters, which is the therapeutic basis for their use in neurological and psychiatric disorders.
Figure 1: Mechanism of MAO action and inhibition.
Experimental Protocols
This protocol is designed for a 96-well or 384-well microplate format.[4]
Required Materials
-
Enzymes: Recombinant human MAO-A and MAO-B.[1]
-
Substrates: p-Tyramine (for both MAO-A and MAO-B) or Benzylamine (MAO-B specific).[8]
-
Detection Reagents: Amplex® Red reagent, Horseradish Peroxidase (HRP), Dimethylsulfoxide (DMSO).[10]
-
Controls: Clorgyline (MAO-A specific inhibitor), Selegiline (MAO-B specific inhibitor).[1][11]
-
Test Compounds: this compound and its synthesized derivatives dissolved in DMSO.
-
Buffer: Phosphate buffer (e.g., 50 mM, pH 7.4).[10]
-
Hardware: Black, flat-bottom 96-well or 384-well microplates, fluorescence microplate reader (Ex/Em = 535/587 nm).[7][11]
Reagent Preparation
-
Assay Buffer: Prepare 50 mM potassium phosphate buffer, pH 7.4.
-
Enzyme Solutions: Reconstitute and dilute recombinant hMAO-A and hMAO-B in assay buffer to the desired working concentration. Keep on ice.
-
Test Compound/Control Plates: Prepare serial dilutions of the this compound derivatives and control inhibitors (Clorgyline, Selegiline) in assay buffer. The final DMSO concentration should not exceed 1%.
-
Detection Cocktail (Prepare fresh and protect from light): For each well, prepare a solution containing Amplex® Red, HRP, and the MAO substrate (e.g., p-Tyramine) in assay buffer.[12]
Assay Procedure
The following workflow outlines the steps for the high-throughput screening of potential MAO inhibitors.
Figure 2: Experimental workflow for MAO inhibitor screening.
Data Analysis
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.
-
Determine the percentage of inhibition for each test compound concentration using the formula: % Inhibition = (1 - (Slopeinhibitor - Slopeblank) / (Slopevehicle - Slopeblank)) * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: Structure-Activity Relationship (SAR)
Screening of a library of compounds derived from the this compound scaffold allows for the elucidation of structure-activity relationships (SAR). Modifications at various positions of the core structure can significantly impact potency and selectivity for MAO-A versus MAO-B.
Figure 3: Structure-Activity Relationship (SAR) exploration.
Representative Inhibition Data
The following table presents hypothetical, yet plausible, data for a series of compounds based on the this compound scaffold. This illustrates how SAR data is typically organized.
| Compound ID | R1 Substitution (Pyridine Ring) | R2 Substitution (Piperazinone Ring) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B¹ |
| PPO-01 (Parent) | H | H | > 100 | > 100 | - |
| PPO-02 | 4-Chloro | H | 25.5 | 1.2 | 21.3 |
| PPO-03 | H | 3-Methyl | 80.1 | 5.4 | 14.8 |
| PPO-04 | 4-Chloro | 3-Methyl | 15.2 | 0.08 | 190.0 |
| PPO-05 | 4-Fluoro | H | 30.1 | 2.1 | 14.3 |
| Clorgyline | - | - | 0.003 | 8.5 | 0.00035 |
| Selegiline | - | - | 9.2 | 0.007 | 1314 |
| ¹ Selectivity Index (SI) = IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A higher value indicates greater selectivity for MAO-B. |
Conclusion
The this compound scaffold serves as a promising starting point for the development of novel monoamine oxidase inhibitors. The described fluorescence-based HTS protocol provides a robust and efficient method for screening compound libraries derived from this scaffold. The systematic evaluation of substitutions on the core structure, as illustrated by the representative SAR data, allows for the identification of potent and selective inhibitors for either MAO-A or MAO-B, paving the way for further lead optimization and preclinical development.[13][14]
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511) | Abcam [abcam.com]
- 3. evotec.com [evotec.com]
- 4. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ulab360.com [ulab360.com]
- 9. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. assaygenie.com [assaygenie.com]
- 12. resources.bio-techne.com [resources.bio-techne.com]
- 13. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, biological evaluation and molecular modeling studies of phenyl-/benzhydrylpiperazine derivatives as potential MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the IC50 of 1-(Pyridin-2-yl)piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of the compound 1-(Pyridin-2-yl)piperazin-2-one. This document outlines protocols for assessing the compound's activity against various biological targets, reflecting the diverse therapeutic potential of piperazine derivatives.
Introduction to this compound and Piperazine Derivatives
This compound is a heterocyclic compound featuring a piperazine ring, a structural motif common in many biologically active molecules.[1][2] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[3][4][5] Their therapeutic potential often stems from their ability to interact with various biological targets such as kinases, receptors, and enzymes.[1][3][6]
The determination of the IC50 value is a critical first step in characterizing the potency of a compound and its potential as a therapeutic agent. This value represents the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.
Potential Biological Targets and Screening Strategy
Given the known activities of similar piperazine-containing molecules, a tiered screening approach is recommended to elucidate the biological activity of this compound.
Initial Screening:
-
Cytotoxicity Assays: To establish a baseline for the compound's effect on cell viability.
-
Broad Kinase Panel: To identify potential inhibition of key signaling kinases.
-
Receptor Binding Assays: Focusing on common CNS targets for piperazine derivatives.
Secondary Screening (Based on initial findings):
-
Mechanism of Action Studies: To investigate the specific signaling pathways affected.
-
Enzyme Inhibition Assays: For targets like Monoamine Oxidase (MAO) if CNS activity is suspected.[7][8]
Below is a diagram illustrating a general workflow for evaluating piperazine derivatives.
Caption: General experimental workflow for evaluating the anticancer potential of this compound.[3]
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity and Cell Viability
Objective: To determine the concentration of this compound that inhibits cell growth by 50% in a selected cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[3]
Materials:
-
Adherent cancer cell lines (e.g., A549, MCF-7, HepG2)[9][10]
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[3][11]
-
96-well microplates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[11]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium.
-
Compound Treatment: Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of the compound. Include a vehicle control (DMSO-treated cells) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[3][11]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][11]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[6]
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Protocol 2: In Vitro Kinase Profiling Assay (Radiometric)
Objective: To determine the IC50 of this compound against a panel of protein kinases.
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-33P]ATP to a specific substrate by a kinase. A decrease in the incorporation of radioactivity indicates inhibition of the kinase by the test compound.[6]
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
[γ-33P]ATP
-
Kinase reaction buffer
-
Filter plates
-
Phosphoric acid
-
Scintillation cocktail
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and various concentrations of this compound in the kinase reaction buffer.
-
Initiation: Start the reaction by adding [γ-33P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Termination and Capture: Stop the reaction and spot the reaction mixture onto filter plates to capture the phosphorylated substrate.
-
Washing: Wash the filter plates multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.[6]
-
Detection: Dry the filter plates, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.[6]
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration compared to a DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.[6]
Protocol 3: Radioligand Binding Assay for Receptor Inhibition
Objective: To determine the affinity (Ki) and IC50 of this compound for a specific receptor (e.g., Dopamine D2 receptor).
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor. The IC50 is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK293-D2 cells)
-
Radiolabeled ligand (e.g., [3H]-Spiperone)
-
This compound
-
Binding buffer
-
Non-specific binding control (e.g., Haloperidol)
-
Glass fiber filters
-
Scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor.
-
Assay Setup: In a 96-well plate, add the binding buffer, the radiolabeled ligand, and various concentrations of this compound.
-
Total and Non-specific Binding: For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled ligand.[9]
-
Incubation: Add the membrane preparation to each well and incubate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by plotting the percentage of specific binding against the log concentration of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
| A549 (Lung) | To be determined |
| MCF-7 (Breast) | To be determined |
| HepG2 (Liver) | To be determined |
| MDA-MB-231 (Breast) | To be determined |
Note: IC50 values can vary depending on the cell line and experimental conditions.[6]
Table 2: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (µM) |
| Kinase 1 | To be determined |
| Kinase 2 | To be determined |
| Kinase 3 | To be determined |
Note: IC50 values can vary significantly between different assay methodologies.[6]
Table 3: Receptor Binding Affinity of this compound
| Receptor Target | Radioligand | IC50 (µM) | Ki (µM) |
| Receptor 1 | [3H]-Ligand A | To be determined | To be determined |
| Receptor 2 | [3H]-Ligand B | To be determined | To be determined |
Signaling Pathway Visualization
Many piperazine derivatives have been shown to target key signaling pathways involved in cell proliferation and survival.[3] The diagram below illustrates a simplified representation of the PI3K/AKT pathway, a common target for such compounds.
Caption: Potential inhibition of the PI3K/AKT signaling pathway by this compound.[3]
Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize the experimental conditions for their specific cell lines, reagents, and equipment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for the Spectroscopic Analysis of 1-(Pyridin-2-yl)piperazin-2-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Pyridin-2-yl)piperazin-2-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. Spectroscopic analysis is fundamental for the unequivocal identification, purity assessment, and structural elucidation of this and related compounds. These application notes provide a detailed overview of the expected spectroscopic characteristics and standardized protocols for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of ¹H and ¹³C nuclei.
Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine ring and the piperazin-2-one ring. The chemical shifts will be influenced by the electron-withdrawing nature of the pyridinyl group and the amide functionality.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Pyridine H-6 | 8.1 - 8.3 | dd | ~4.8, 1.8 | Most downfield pyridine proton due to proximity to nitrogen. |
| Pyridine H-4 | 7.5 - 7.7 | ddd | ~8.5, 7.2, 1.8 | |
| Pyridine H-5 | 6.6 - 6.8 | ddd | ~7.2, 4.8, 0.9 | |
| Pyridine H-3 | 6.6 - 6.8 | d | ~8.5 | |
| Piperazinone -CH₂-N(Py) | 3.9 - 4.1 | t | ~5-6 | Methylene group attached to the pyridine nitrogen. |
| Piperazinone -CH₂-C=O | 3.4 - 3.6 | s | - | Methylene group adjacent to the carbonyl. |
| Piperazinone -CH₂-NH- | 3.1 - 3.3 | t | ~5-6 | Methylene group adjacent to the NH. |
| Piperazinone -NH- | 5.0 - 7.0 | br s | - | Amide proton, chemical shift can be variable and may exchange with D₂O. |
Data extrapolated from typical values for N-aryl piperazines and related heterocycles.
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (Amide) | 165 - 170 | Carbonyl carbon of the piperazinone ring. |
| Pyridine C-2 | 158 - 160 | Carbon attached to the piperazinone nitrogen. |
| Pyridine C-6 | 147 - 149 | |
| Pyridine C-4 | 137 - 139 | |
| Pyridine C-3 | 113 - 115 | |
| Pyridine C-5 | 107 - 109 | |
| Piperazinone -CH₂-N(Py) | 48 - 52 | |
| Piperazinone -CH₂-C=O | 45 - 48 | |
| Piperazinone -CH₂-NH- | 42 - 45 |
Data extrapolated from typical values for N-aryl piperazines and related heterocycles.
Experimental Protocol for NMR Spectroscopy
1.3.1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
1.3.2. Data Acquisition:
-
Record the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquire the ¹³C NMR spectrum, potentially using techniques like DEPT to aid in the assignment of carbon types (CH, CH₂, CH₃).
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.
1.3.3. Workflow Diagram for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Expected IR Absorption Bands
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3200 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide) | 1650 - 1680 | Strong |
| C=N, C=C Stretch (Pyridine Ring) | 1580 - 1620, 1430 - 1480 | Medium to Strong |
| C-N Stretch (Aromatic Amine) | 1250 - 1350 | Medium |
| C-N Stretch (Aliphatic Amine) | 1020 - 1250 | Medium |
Data extrapolated from typical values for N-aryl piperazines and related heterocycles.
Experimental Protocol for FTIR Spectroscopy
2.2.1. Sample Preparation (ATR - Attenuated Total Reflectance):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
2.2.2. Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
2.2.3. Workflow Diagram for FTIR Analysis
Caption: Workflow for FTIR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.
Expected Mass Spectral Data
Table 4: Expected m/z Values for this compound
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 178.0975 | Molecular ion peak (protonated).[1] |
| [M+Na]⁺ | 200.0794 | Sodium adduct.[1] |
| [M]⁺ | 177.0897 | Molecular ion peak (radical cation).[1] |
Predicted data from PubChem for C₉H₁₁N₃O.[1]
Expected Fragmentation Pattern: The fragmentation is likely to involve the cleavage of the piperazin-2-one ring and the loss of small neutral molecules like CO. Common fragments would include the pyridinylpiperazine cation and further fragments of the pyridine and piperazinone rings.
Experimental Protocol for Mass Spectrometry (LC-MS)
3.2.1. Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.
-
Filter the solution through a 0.22 µm syringe filter.
3.2.2. Data Acquisition:
-
Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source in positive ion mode.
-
Set the mass spectrometer to scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.
3.2.3. Logical Diagram for Mass Spectrometry Data Interpretation
Caption: Logical flow for mass spectrometry data analysis.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of the chromophores present.
Expected UV-Vis Absorption Data
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the pyridine ring.
Table 5: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected λmax (nm) | Solvent |
| π → π | ~260 | Methanol or Ethanol |
| n → π | ~300-320 | Methanol or Ethanol |
Data extrapolated from typical values for pyridinyl-substituted compounds.
Experimental Protocol for UV-Vis Spectroscopy
4.2.1. Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol) of a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.
4.2.2. Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the sample from approximately 200 to 400 nm.
-
Record the wavelength(s) of maximum absorbance (λmax).
4.2.3. Workflow Diagram for UV-Vis Analysis
Caption: Workflow for UV-Vis spectroscopic analysis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Pyridin-2-yl)piperazin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(Pyridin-2-yl)piperazin-2-one synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on potential causes and recommended solutions.
| Issue | Potential Cause | Troubleshooting Tip |
| Low or No Product Yield | Inactive Catalyst: If employing a palladium-catalyzed reaction such as the Buchwald-Hartwig amination, the Pd(0) active species may not be forming efficiently from a Pd(II) precatalyst. | Ensure an inert atmosphere (Argon or Nitrogen) to protect the catalyst. Consider using a pre-activated Pd(0) catalyst or adding a reducing agent. |
| Poor Ligand Choice: The phosphine ligand is critical for catalytic activity. Using a suboptimal ligand can result in low or no conversion. | For N-arylation of piperazinones, sterically hindered biaryl phosphine ligands are often effective. Screen different ligands to find the optimal one for your specific substrate combination. | |
| Inappropriate Base: The base is crucial for the catalytic cycle, and its strength and solubility can significantly impact the reaction rate and yield. | The choice of base is often dependent on the solvent and starting materials. Common bases for Buchwald-Hartwig reactions include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs2CO3). Anhydrous conditions are often necessary. | |
| Low Reaction Temperature: The reaction may require a specific activation energy to proceed efficiently. | If the reaction is sluggish, consider increasing the temperature. Monitor for potential side product formation at higher temperatures. | |
| Formation of Side Products | Disubstitution: Piperazin-2-one has two nitrogen atoms that can potentially react, leading to the formation of a disubstituted byproduct. | While the amide nitrogen is significantly less nucleophilic, high temperatures or prolonged reaction times could lead to side reactions. Using a slight excess of the piperazin-2-one can favor the desired monosubstituted product. |
| Hydrodehalogenation of 2-Halopyridine: The starting 2-halopyridine can be reduced to pyridine, consuming the starting material and reducing the yield. | This is often a competing reaction in palladium-catalyzed couplings. Optimizing the ligand, base, and temperature can minimize this side reaction. | |
| Difficult Purification | Co-eluting Impurities: The product may be difficult to separate from starting materials or byproducts using column chromatography. | Optimize the mobile phase for column chromatography. Consider alternative purification techniques such as recrystallization or preparative HPLC. |
| Product Instability: The product may be sensitive to acidic or basic conditions during workup and purification. | Perform a stability study on a small sample of the product to determine its tolerance to different pH ranges. Use neutral workup conditions if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Buchwald-Hartwig amination is a widely used and effective method for the N-arylation of amines and related compounds, including piperazin-2-one.[1][2] This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond between the pyridine ring and the piperazin-2-one nitrogen under relatively mild conditions.[1]
Q2: What are the key reaction parameters to optimize for the Buchwald-Hartwig synthesis of this compound?
A2: The key parameters to optimize are the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. The interplay of these factors will determine the reaction's success and yield.
Q3: Can you provide a general experimental protocol for the Buchwald-Hartwig synthesis?
A3: A general protocol is provided below. However, optimization of specific conditions is highly recommended for new substrate combinations.
Q4: Are there alternative methods to the Buchwald-Hartwig amination?
A4: Yes, a classical nucleophilic aromatic substitution (SNAr) reaction can also be employed, especially if the pyridine ring is activated with electron-withdrawing groups. This method typically requires higher temperatures and may result in lower yields compared to the palladium-catalyzed approach.
Data Presentation
The following table summarizes representative yields for the N-arylation of piperazines with 2-halopyridines under different conditions, providing a baseline for expected outcomes.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ | Dioxane | 110 | 24 | 70-85 |
| PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 120 | 18 | 65-80 |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed synthesis of this compound.
Materials:
-
2-Chloropyridine or 2-Bromopyridine
-
Piperazin-2-one
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Add the piperazin-2-one and the 2-halopyridine to the vessel.
-
Add the anhydrous solvent and stir the mixture at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
References
1-(Pyridin-2-yl)piperazin-2-one solubility issues and solutions
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving 1-(Pyridin-2-yl)piperazin-2-one in aqueous solutions. Why might this be the case?
A1: this compound possesses structural features that can contribute to low aqueous solubility. The presence of a pyridinyl group and a piperazin-2-one core, which includes an amide, can lead to strong intermolecular interactions in the solid state, such as hydrogen bonding and crystal lattice energy.[1][2] These forces can make it energetically unfavorable for the compound to dissolve in water. Amides, while capable of hydrogen bonding, are generally less soluble than comparable amines and carboxylic acids.[2]
Q2: What are some initial troubleshooting steps if I observe precipitation or incomplete dissolution?
A2: If you observe precipitation, consider the following initial steps:
-
Sonication: Use an ultrasonic bath to provide energy to break up solid aggregates and facilitate dissolution.
-
Gentle Heating: Carefully warming the solution can increase the solubility of your compound. However, be cautious of potential degradation at elevated temperatures.
-
pH Adjustment: The pyridine moiety is basic and can be protonated at acidic pH. This ionization can significantly increase aqueous solubility. Conversely, the amide proton is very weakly acidic and would require a strong base to deprotonate. Experiment with adjusting the pH of your solution to see if it improves solubility.
Q3: In which organic solvents can I expect this compound to be more soluble?
A3: For compounds with limited aqueous solubility, polar aprotic organic solvents are often a good starting point. Based on the structure, you can anticipate better solubility in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For less polar compounds, chlorinated solvents or ethers might be effective. A systematic solubility screen is recommended.
Troubleshooting Guide
General Solubility Screening Protocol
This protocol outlines a general method for assessing the solubility of a compound like this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (see table below)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several vials.
-
Add a measured volume of the first solvent to a vial to achieve a known concentration (e.g., 1 mg/mL).
-
Cap the vial and vortex for a set period (e.g., 1-2 minutes).
-
Visually inspect for complete dissolution. If not dissolved, continue adding solvent in known increments until the compound dissolves or a maximum volume is reached.
-
If the compound appears to be insoluble or has very low solubility, the mixture can be agitated at a constant temperature for 24 hours to reach equilibrium.
-
After the equilibration period, centrifuge the samples to pellet any undissolved solid.
-
Carefully collect a sample of the supernatant and analyze the concentration using a validated analytical method (e.g., HPLC, UV-Vis).
-
Repeat for each solvent.
Potential Solvents for Initial Screening
The following table provides a starting point for solvent selection for this compound, based on the general solubility of related heterocyclic and amide-containing compounds.
| Solvent Class | Examples | Expected Solubility |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Likely to have good solubility due to the ability to disrupt intermolecular hydrogen bonds. |
| Polar Protic | Water, Ethanol, Methanol | Solubility in water is expected to be low. Alcohols may offer better solubility than water.[3][4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | May provide moderate to good solubility, depending on the overall polarity of the molecule. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | May offer some solubility, but likely less than polar aprotic solvents. |
| Non-polar | Hexanes, Toluene | Expected to have very low solubility due to the polar nature of the pyridinyl and piperazin-2-one moieties. |
Solubility Enhancement Strategies
If the solubility of this compound in your desired solvent system is insufficient, several formulation strategies can be employed.[5]
Co-solvents
The use of a mixture of solvents can significantly improve solubility. For aqueous systems, the addition of a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds.
Example Co-solvent System Protocol:
-
Prepare a stock solution of this compound in a water-miscible organic solvent where it is freely soluble (e.g., DMSO).
-
In a separate vial, prepare the aqueous vehicle (e.g., saline, buffer).
-
Slowly add the stock solution to the aqueous vehicle while vortexing.
-
Observe for any signs of precipitation.
-
Commonly used co-solvents for in vivo studies include PEG300, PEG400, and propylene glycol. Surfactants like Tween 80 or Solutol HS 15 can also be included to improve and stabilize the formulation.
pH Adjustment
As mentioned, the basic pyridine nitrogen in this compound provides a handle for pH-dependent solubility enhancement.
Protocol for pH-Dependent Solubility:
-
Prepare a suspension of the compound in water or a relevant buffer.
-
Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing for dissolution.
-
Record the pH at which the compound fully dissolves.
-
This will help determine the optimal pH range for your experiments. Be mindful that the stability of the compound may also be pH-dependent.
Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent aqueous solubility.
Protocol for Cyclodextrin-based Formulation:
-
Prepare solutions of various concentrations of a cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) in your aqueous vehicle.
-
Add an excess of this compound to each cyclodextrin solution.
-
Equilibrate the mixtures (e.g., by shaking at a constant temperature for 24-48 hours).
-
Centrifuge the samples to remove undissolved compound.
-
Determine the concentration of the dissolved compound in the supernatant. An increase in solubility with increasing cyclodextrin concentration indicates complex formation.
Visualizing Experimental Workflows
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Relationships between solubility enhancement techniques.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. Piperazine-2-One: Properties, Uses, Safety, Supplier & Manufacturer China | High Purity Piperazine-2-One for Pharma & Chemical Applications [chemheterocycles.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
how to dissolve 1-(Pyridin-2-yl)piperazin-2-one in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for dissolving 1-(Pyridin-2-yl)piperazin-2-one in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for dissolving this compound?
A: The most reliable method is a two-step process. First, prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). This stock can then be diluted into your aqueous buffer or media to the final desired concentration. This approach is standard practice for compounds with unknown or limited aqueous solubility. For a related compound, 1-(2-Pyridyl)piperazine, stock solutions of 100 mg/mL in DMSO have been successfully prepared.[1]
Q2: I tried dissolving the compound directly in my aqueous buffer and it won't dissolve. What should I do?
A: If the compound precipitates or fails to dissolve, follow these troubleshooting steps:
-
Adjust the pH: this compound is a basic compound. Its solubility is highly dependent on pH. Lowering the pH of the solution with a dilute acid (e.g., 0.1 M HCl) will protonate the molecule, forming a salt that is significantly more soluble in water. A related compound, 1-(2-Pyridyl)piperazine, has a basic pKa of 8.9, indicating it becomes more soluble at a pH below this value.[2]
-
Use Co-solvents: If pH adjustment is not suitable for your experiment, consider using a co-solvent system. For a similar compound, formulations containing DMSO, PEG300, and Tween-80 have been used to achieve clear solutions.[1]
-
Apply Gentle Heat and/or Sonication: Aiding dissolution by gently warming the solution (e.g., to 37°C) or using a sonicator bath can help overcome the energy barrier for dissolution.[1] Be cautious with heating, as it can degrade sensitive compounds.
Q3: What are the key physicochemical properties of this compound?
A: Specific experimental data for this compound is limited. However, we can infer properties from its structure and data from the closely related analog, 1-(Pyridin-2-yl)piperazine. The primary difference is the presence of a carbonyl (ketone) group on the piperazine ring in your compound.
| Property | This compound (Target Compound) | 1-(Pyridin-2-yl)piperazine (Analog) | Significance for Dissolution |
| Molecular Formula | C₉H₁₁N₃O[3] | C₉H₁₃N₃[2] | Affects molarity calculations. |
| Molar Mass | 177.21 g/mol [3] | 163.22 g/mol [2] | Essential for preparing solutions of specific molar concentrations. |
| Predicted XlogP | -0.1[3] | 0.7[2] | A low LogP value suggests the compound is relatively hydrophilic and should have some intrinsic aqueous solubility. |
| pKa (Basic) | Not Experimentally Determined | 8.9[2] | The compound is basic. Adjusting pH to < 7 is the most effective strategy to increase solubility by forming a protonated, charged species (salt). |
Q4: Can I convert the compound to a salt form to improve solubility?
A: Yes, forming a salt is a highly effective and common strategy for increasing the aqueous solubility of basic compounds like piperazine derivatives.[4][5] You can do this in situ by dissolving the free base in a solution containing a stoichiometric amount of a pharmaceutically acceptable acid, such as hydrochloric acid or methanesulfonic acid. A salt screening study can identify the optimal counterion for both solubility and stability.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during dissolution.
| Issue Encountered | Probable Cause | Recommended Solution(s) |
| Compound precipitates after diluting DMSO stock into aqueous buffer. | The final concentration exceeds the aqueous solubility limit. The percentage of DMSO in the final solution may be too low to keep the compound dissolved. | 1. Decrease the final concentration of the compound.2. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system).3. Lower the pH of the aqueous buffer before adding the DMSO stock. |
| Solution is cloudy or contains suspended particles. | Incomplete dissolution. The compound may be forming fine particulates that are not readily visible. | 1. Use a sonicator to break up agglomerates.2. Gently warm the solution while stirring.3. Filter the solution through a 0.22 µm syringe filter to remove undissolved particles, then verify the concentration of the filtrate. |
| Compound appears to degrade (e.g., color change) upon pH adjustment or heating. | Chemical instability under the applied conditions. | 1. Avoid harsh pH extremes or prolonged heating.2. Prepare fresh solutions before each experiment.3. Store stock solutions at -20°C or -80°C. For a related compound, storage at -20°C for use within one month is suggested.[1] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol describes how to create a 10 mM stock solution.
-
Weigh Compound: Accurately weigh out 1.77 mg of this compound (Molar Mass = 177.21 g/mol ).
-
Add Solvent: Add 1 mL of high-purity DMSO to the solid compound.
-
Dissolve: Vortex or sonicate the mixture until the solid is completely dissolved, resulting in a clear 10 mM stock solution.
-
Store: Aliquot into smaller volumes to avoid freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution via pH Adjustment
This protocol describes dissolving the compound directly into an acidic buffer.
-
Weigh Compound: Weigh the desired amount of this compound.
-
Add Acidic Buffer: Add a pre-prepared acidic buffer (e.g., 50 mM citrate buffer, pH 4.5) to the solid.
-
Dissolve: Stir the mixture. If dissolution is slow, gentle warming or sonication can be applied. The acidic environment protonates the compound, enhancing its solubility.
-
pH Adjustment (Optional): If a higher final pH is required, slowly add a dilute base (e.g., 0.1 M NaOH) to the clear solution while monitoring for any signs of precipitation. The compound may precipitate if the pH is raised above its pKa.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Effect of pH on the solubility of this compound.
References
preventing byproduct formation in piperazinone synthesis
Technical Support Center: Piperazinone Synthesis
Welcome to the technical support center for piperazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide solutions for preventing byproduct formation during the synthesis of piperazinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to piperazinones and their associated byproducts?
A1: Common synthetic routes include intramolecular Buchwald-Hartwig amination, reductive amination, and cyclization of diamine precursors.[1][2] Key byproducts often stem from intermolecular side reactions, such as dimer formation, or incomplete cyclization. For instance, in syntheses starting with ethylenediamine and haloacetates, side reactions are common because both amino groups have similar reactivity, complicating the reaction and product separation.[3] In palladium-catalyzed reactions like the Buchwald-Hartwig amination, dehalogenation of the aryl halide starting material can be a problematic side reaction.[4]
Q2: How can I minimize the formation of N,N'-bis-substituted piperazine byproducts?
A2: A primary strategy is to use a large excess of the piperazine substrate relative to the electrophile, which statistically favors mono-substitution.[5][6] A more controlled and often preferred method is to use a mono-protected piperazine, such as N-Boc-piperazine.[5][6][7] The protecting group ensures only one nitrogen atom is available for the reaction. This group can be removed in a subsequent step.[5]
Q3: What role does the catalyst system play in byproduct formation during Buchwald-Hartwig cyclization?
A3: The choice of palladium precursor, ligand, and base is critical.[1][8] Catalyst deactivation or suboptimal ligand choice can lead to low yields and increased side reactions.[8] For electron-rich or sterically hindered aryl halides, using more electron-rich and bulky phosphine ligands (e.g., RuPhos, XPhos) is often necessary to promote the desired C-N bond formation over side reactions like dehalogenation.[4][9] It's recommended to screen various catalyst/ligand combinations to find the optimal system for a specific substrate.[6]
Q4: Can reaction conditions like temperature and solvent affect byproduct formation?
A4: Absolutely. High temperatures can sometimes lead to the degradation of starting materials or products.[10] For instance, running a Buchwald-Hartwig reaction at a lower temperature may reduce dehalogenation byproducts.[4] The solvent choice impacts the solubility of reagents and the stability of catalytic species.[8] Common solvents include toluene, dioxane, and THF; however, if solubility is an issue, a more polar solvent like t-butanol might be beneficial.[8] It is crucial to monitor reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that could favor byproduct formation.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during piperazinone synthesis.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| High levels of intermolecular dimer byproduct | The rate of intermolecular reaction is competing with the desired intramolecular cyclization. | • High Dilution: Perform the reaction under high-dilution conditions to favor intramolecular cyclization.• Slow Addition: Add the linear precursor slowly to the reaction mixture to maintain a low concentration. |
| Significant dehalogenation of aryl halide starting material (in Buchwald-Hartwig) | The catalyst system is promoting hydrodehalogenation over C-N coupling. This can be caused by excessively high temperatures or an inappropriate ligand. | • Lower Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C).[4]• Ligand Screening: Screen different phosphine ligands. Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) can often suppress this side reaction.[4]• Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure efficient formation of the active Pd(0) species.[4] |
| Low yield and presence of unreacted starting materials | The reaction is incomplete due to catalyst deactivation, insufficient reaction time, or suboptimal temperature. | • Catalyst/Ligand Choice: Ensure the selected catalyst and ligand are appropriate for the specific substrates.[8]• Base Selection: The base is crucial. If a strong base like NaOtBu causes decomposition, switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[6][8]• Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the palladium catalyst.[5] |
| Formation of impurities during reductive amination | Imine formation may be slow, or side reactions may occur with the reducing agent or solvent over prolonged reaction times. | • Solvent Choice: Consider switching from DCM to a solvent like DCE or THF, as amines can react with DCM over long periods.[11]• Monitor Imine Formation: You can optionally monitor the initial imine formation before adding the reducing agent.[11]• Optimize Stoichiometry: Use a slight excess of the aldehyde or ketone to ensure the full consumption of the more valuable amine partner.[11] |
Visual Guides & Workflows
A logical workflow for troubleshooting byproduct formation can help systematically address issues.
Caption: A systematic workflow for identifying and resolving byproduct issues.
The following diagram illustrates the competition between the desired intramolecular cyclization to form a piperazinone and a common intermolecular side reaction leading to a dimer.
Caption: Intramolecular vs. Intermolecular reaction pathways.
Key Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Intramolecular Cyclization
This protocol describes a general method for the palladium-catalyzed intramolecular N-arylation to form a piperazinone derivative.
Materials:
-
Linear N-(2-haloaryl)amino amide precursor
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the palladium pre-catalyst, phosphine ligand, and base under an inert atmosphere (e.g., in a glovebox).
-
Add the linear precursor to the vessel.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture until completion, monitoring by TLC or LC-MS.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and dilute with a suitable organic solvent (e.g., ethyl acetate).[5]
-
Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.[5]
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Reductive Amination using a Mono-Protected Piperazine
This protocol is for the N-alkylation of a mono-protected piperazine with an aldehyde or ketone.
Materials:
-
N-Boc-piperazine[11]
-
Aldehyde or ketone
-
Reducing agent (e.g., Sodium triacetoxyborohydride - STAB)[11]
-
Anhydrous solvent (e.g., Dichloromethane - DCM, or Dichloroethane - DCE)[11]
-
Aqueous base for workup (e.g., saturated Sodium Bicarbonate solution)
Procedure:
-
Dissolve N-Boc-piperazine and the aldehyde/ketone (1.0-1.2 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine/iminium ion formation.
-
Add the reducing agent (e.g., STAB, ~1.5 equivalents) portion-wise to the stirred solution.
-
Continue stirring at room temperature overnight or until the reaction is complete as monitored by TLC or LC-MS.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.[11]
-
Extract the mixture with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
optimizing reaction conditions for pyridinylpiperazine derivatives
Welcome to the technical support center for the synthesis and optimization of pyridinylpiperazine derivatives. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare pyridinylpiperazine derivatives?
A1: The most prevalent methods are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
-
SNAr: This route typically involves reacting a piperazine derivative with an activated halopyridine (e.g., 2-chloropyridine or 2-bromopyridine), often with an electron-withdrawing group on the pyridine ring to facilitate the substitution.[1]
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination are widely used to couple a piperazine with a halopyridine.[2][3] Suzuki coupling can also be employed, typically by reacting a pyridylboronic acid with a piperazine derivative, though this is less common for the direct C-N bond formation to piperazine.[4][5]
Q2: My pyridinylpiperazine product is difficult to purify. What are some common strategies?
A2: Purification can be challenging due to the basic nature of the piperazine moiety, which can cause tailing on standard silica gel chromatography.[6]
-
Modified Column Chromatography: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia in methanol, to the eluent to prevent streaking on the silica gel column.[6]
-
Acid-Base Extraction: This is a highly effective method. Dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and extract with a dilute aqueous acid (e.g., 1M HCl). The basic pyridinylpiperazine derivative will move into the aqueous layer as its protonated salt. The layers can then be separated, and the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to precipitate the pure product, which can then be extracted back into an organic solvent.[6]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.
Q3: Are there stability issues I should be aware of with pyridinylpiperazine derivatives?
A3: Yes, pyridinylpiperazine derivatives can be susceptible to degradation under certain conditions. Hydrolysis can occur across a range of pH values, with the degradation process often accelerated in strongly acidic or alkaline environments.[7] It is also important to be mindful of potential photodegradation or oxidation depending on the other functional groups present in the molecule.[7] For Suzuki reactions, the pyridylboronic acid starting materials can be unstable and prone to protodeborylation, especially at higher temperatures.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of pyridinylpiperazine derivatives.
Low Yield in Buchwald-Hartwig Amination
Problem: My Buchwald-Hartwig amination reaction to form a C-N bond between a halopyridine and a piperazine is giving a low yield.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Suboptimal Catalyst/Ligand | The choice of palladium source and phosphine ligand is critical. For coupling with pyridyl chlorides, electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos) are often required. Screen different Pd sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands to find the optimal combination for your specific substrates.[2][8][9] |
| Incorrect Base Selection | Strong bases like NaOtBu or LHMDS are common, but can sometimes cause decomposition of sensitive starting materials. Weaker bases like K₃PO₄ or Cs₂CO₃ may be more suitable. The choice is highly substrate-dependent.[2][6][9] |
| Solvent Issues | Aprotic, non-polar solvents like toluene and dioxane are standard.[10] Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle. If reagent solubility is an issue, a more polar solvent like t-butanol could be beneficial.[2] |
| Catalyst Inhibition/Deactivation | The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity. Using a ligand that is bulky enough to prevent this can be crucial.[11] |
| Reaction Temperature/Time | Monitor the reaction by TLC or LC-MS. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants, products, or the catalyst.[6] |
Side Reactions in Suzuki Coupling
Problem: I am attempting a Suzuki coupling with a pyridylboronic acid and observe significant byproduct formation.
| Side Product/Issue | Potential Cause & Solution |
| Protodeborylation | The C-B bond of the pyridylboronic acid is cleaved by a proton source (like water). Solution: Use anhydrous solvents and reagents. Employ milder bases (e.g., K₂CO₃, NaHCO₃) and lower the reaction temperature if possible.[4] Using boronic acid pinacol esters can sometimes improve stability.[12] |
| Homocoupling | The boronic acid couples with itself to form a bipyridyl impurity. This is often promoted by the presence of oxygen. Solution: Thoroughly degas all solvents and reagents (e.g., by sparging with argon or nitrogen for 30-60 minutes) and maintain a strict inert atmosphere throughout the reaction.[4][13] |
| Dehalogenation | The aryl halide starting material is reduced, removing the halogen atom. Solution: Optimize reaction conditions by screening different ligands, bases, and temperatures to find a system that favors cross-coupling over dehalogenation.[4] |
Experimental Protocols
Protocol 1: General Procedure for SNAr Synthesis of 1-(3-nitropyridin-2-yl)piperazine
This protocol is adapted from a published synthesis of a pyridinylpiperazine intermediate.[1]
Materials:
-
2-chloro-3-nitropyridine
-
Piperazine (used in excess)
-
Acetonitrile (ACN)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
To a round-bottom flask, add 2-chloro-3-nitropyridine (1.0 eq).
-
Add acetonitrile as the solvent.
-
Add piperazine ( >2.0 eq, excess is used to act as both reactant and base).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C for ACN).
-
Maintain the reflux for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude residue. This can be achieved by partitioning the residue between water and an organic solvent (e.g., ethyl acetate). The excess piperazine will largely remain in the aqueous phase. The organic phase can then be washed, dried, and concentrated. Further purification can be done via column chromatography if needed.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a generalized protocol based on common conditions for coupling an aryl halide with a piperazine derivative.[2][6]
Materials:
-
Aryl halide (e.g., 2-bromopyridine) (1.0 eq)
-
Piperazine derivative (1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, ~2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or similar reaction vessel for inert atmosphere
Procedure:
-
Add the aryl halide, piperazine derivative, base, palladium precatalyst, and ligand to a dry Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or acid-base extraction.
Visualizations
Signaling Pathway: α₂-Adrenoceptor Antagonism
Pyridinylpiperazine derivatives are known to act as antagonists at α₂-adrenergic receptors.[14][15] Antagonizing these presynaptic autoreceptors leads to an increase in the release of norepinephrine (NE) into the synaptic cleft, enhancing noradrenergic neurotransmission.
Caption: Simplified signaling pathway of an α₂-adrenoceptor antagonist.
Experimental Workflow: Synthesis and Purification
This diagram outlines a typical workflow for the synthesis, workup, and purification of a pyridinylpiperazine derivative.
Caption: General experimental workflow for synthesis and purification.
Troubleshooting Logic: Low Reaction Yield
This diagram provides a logical flowchart to diagnose the cause of a low-yield reaction.
Caption: A troubleshooting flowchart for diagnosing low reaction yields.
References
- 1. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. isaacpub.org [isaacpub.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability of 1-(Pyridin-2-yl)piperazin-2-one in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered with 1-(Pyridin-2-yl)piperazin-2-one during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. As a molecule containing a piperazinone ring with an amide bond and a pyridine ring, it is susceptible to degradation under various stress conditions. It is crucial to evaluate these factors during drug development.[1][2]
Q2: What are the potential degradation pathways for this compound?
A2: Based on the functional groups present (a lactam within the piperazinone ring, a tertiary amine, and a pyridine ring), the likely degradation pathways include:
-
Hydrolysis: The amide bond in the piperazinone ring is susceptible to hydrolysis under acidic or basic conditions, which would lead to ring opening.[2]
-
Oxidation: The nitrogen atoms in the piperazine and pyridine rings can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.[1]
-
Photodegradation: Exposure to UV or visible light may induce degradation, a common issue for heterocyclic compounds.
Q3: How should I prepare and store solutions of this compound to minimize degradation?
A3: To minimize degradation, prepare fresh solutions for each experiment whenever possible. If storage is necessary, solutions should be kept at low temperatures (2-8°C or -20°C) and protected from light by using amber vials or wrapping containers in aluminum foil. The choice of solvent is also critical; consider using aprotic solvents if hydrolysis is a concern. For aqueous solutions, buffering at a neutral pH may improve stability.
Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A4: Unexpected peaks are often indicative of degradation products or impurities. To troubleshoot, you should:
-
Confirm the purity of your starting material.
-
Review your sample preparation and handling procedures to identify any potential stress conditions (e.g., exposure to high temperatures, extreme pH, or light).
-
Perform a forced degradation study to intentionally degrade the compound and identify the retention times of potential degradation products.[3][4]
Q5: Are there any known incompatibilities of this compound with common excipients?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of compound concentration over time in solution | Degradation due to hydrolysis, oxidation, or photolysis. | Prepare fresh solutions for each use. Store stock solutions at ≤ -20°C in the dark. Use of amber vials is recommended. Consider preparing solutions in aprotic solvents if hydrolysis is suspected. |
| Appearance of new peaks in chromatogram | Formation of degradation products. | Conduct forced degradation studies to identify potential degradants.[3] Adjust solution pH to neutral and protect from light. |
| Precipitation of the compound from solution | Poor solubility or compound degradation to a less soluble product. | Verify the solubility of the compound in your chosen solvent system. If precipitation occurs upon storage, it may be a sign of degradation. |
| Color change of the solution | Oxidative degradation or photolysis. | Protect the solution from light and consider purging with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2]
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
1. Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[5]
2. Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time intervals, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.[5]
3. Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time intervals, withdraw an aliquot and dilute for HPLC analysis.[5]
4. Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 70°C for 48 hours.
-
Also, expose a solution of the compound (100 µg/mL in a suitable solvent) to the same conditions.
-
Analyze the samples at different time points.[5]
5. Photolytic Degradation:
-
Expose a solution of the compound (100 µg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
HPLC Analysis: Analyze all stressed samples using a suitable stability-indicating HPLC method. The method must be capable of separating the parent compound from all generated degradation products.[3]
Data Presentation
Table 1: Summary of Forced Degradation Study Results for this compound
| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Number of Degradation Products | Major Degradation Product (Peak Area %) |
| 0.1 M HCl (60°C) | 24 | 85.2 | 2 | 8.9 |
| 0.1 M NaOH (60°C) | 24 | 79.5 | 3 | 12.3 |
| 3% H₂O₂ (RT) | 24 | 91.0 | 1 | 5.7 |
| Thermal (70°C, solid) | 48 | 98.5 | 1 | 1.2 |
| Photolytic | 24 | 93.8 | 2 | 4.1 |
Note: The data presented in this table is illustrative and will vary based on experimental conditions.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Purification of 1-(Pyridin-2-yl)piperazin-2-one Analogues
Welcome to the technical support center for the purification of 1-(Pyridin-2-yl)piperazin-2-one analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound analogues?
A1: The most common purification methods for these analogues are column chromatography on silica gel and crystallization. High-Performance Liquid Chromatography (HPLC) is also frequently used, particularly for achieving high purity or for separating closely related impurities.
Q2: I am observing a low yield after purification. What are the potential causes?
A2: Low yields can stem from several factors. Suboptimal reaction conditions leading to incomplete conversion or side product formation are common culprits.[1] During purification, issues such as product decomposition on silica gel, irreversible adsorption to the stationary phase, or losses during workup and transfer can significantly reduce your yield. It is also possible that the product is unstable under the purification conditions.[1]
Q3: My purified compound shows signs of degradation. What could be the reason?
A3: this compound analogues can be susceptible to degradation, particularly the imide group which can be unstable in acidic or alkaline environments.[2] Exposure to acidic silica gel during column chromatography or harsh pH conditions during workup or crystallization can lead to decomposition.
Q4: What are typical impurities I should expect?
A4: Common impurities include unreacted starting materials, reagents, and side products from the synthesis. Depending on the synthetic route, potential side products could arise from reactions on the pyridine ring or the piperazinone core. Incomplete cyclization or reactions with solvents can also lead to impurities.
Q5: How can I improve the solubility of my compound for purification?
A5: The solubility of this compound analogues can be influenced by the substituents on the pyridine and piperazinone rings. For chromatography, a co-solvent system may be necessary to ensure the compound remains dissolved. For crystallization, a solvent screen is recommended to find a system where the compound has moderate solubility at high temperatures and low solubility at room temperature. The piperazine nitrogen can be protonated in acidic conditions, which can significantly increase aqueous solubility.[3]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Product is not eluting from the column. | - Compound is too polar for the chosen solvent system.- Compound is irreversibly adsorbed to the silica gel. | - Gradually increase the polarity of the mobile phase.- Consider using a different stationary phase like alumina or a deactivated silica gel.- Pre-adsorb the crude material onto a small amount of silica before loading onto the column. |
| Product co-elutes with impurities. | - Poor separation between the product and impurities.- Inappropriate solvent system. | - Optimize the solvent system using thin-layer chromatography (TLC) to achieve better separation.- Try a different stationary phase (e.g., reverse-phase silica).- Consider using a gradient elution. |
| Streaking or tailing of the product band. | - Compound is interacting strongly with the silica gel.- Overloading of the column. | - Add a small amount of a modifying agent to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds).- Reduce the amount of crude material loaded onto the column. |
| Product degradation on the column. | - Compound is sensitive to the acidic nature of silica gel. | - Use deactivated (neutral) silica gel.- Perform the chromatography quickly to minimize contact time.- Consider alternative purification methods like crystallization or preparative HPLC. |
Crystallization
| Problem | Possible Cause | Troubleshooting Steps |
| Compound oils out instead of crystallizing. | - Solution is too supersaturated.- Cooling rate is too fast.- Presence of impurities. | - Add a small amount of solvent to dissolve the oil and attempt to recrystallize.- Allow the solution to cool more slowly.- Try a different solvent or solvent mixture.- Purify the crude material by another method (e.g., column chromatography) before crystallization. |
| No crystals form. | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Nucleation is not occurring. | - Concentrate the solution by evaporating some of the solvent.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Crystals are very small or needle-like. | - Rapid crystal growth. | - Slow down the cooling process.- Use a solvent system where the compound has slightly higher solubility. |
| Low recovery of crystals. | - Compound is too soluble in the mother liquor.- Premature filtration. | - Cool the solution to a lower temperature to maximize precipitation.- Ensure crystallization is complete before filtering.- Minimize the amount of cold solvent used for washing the crystals. |
Quantitative Data
Table 1: HPLC Purification Parameters for Piperazine-Containing Compounds
| Compound Type | Column | Mobile Phase | Detection | Reference |
| Piperazine Hexahydrate | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, and Phosphoric Acid | MS-compatible (formic acid instead of phosphoric acid) | [1] |
| 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | LiChrosorb 100 RP-18 (250 x 4.0 mm, 5 µm) | Acetonitrile-phosphate buffer (pH=2) | UV at 239 nm | [2] |
| Piperazine Residues | C18-HPLC column | Methanol in water | ESI/MS/MS | [4] |
Table 2: Solubility of 1-(Pyridin-2-yl)piperazine
| Solvent System | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (15.32 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (15.32 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (15.32 mM) |
Data for 1-(Pyridin-2-yl)piperazine, a related starting material. Solubility of analogues will vary based on their specific structures.[5]
Experimental Protocols
General Protocol for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent of your chosen mobile phase.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound analogue in a minimal amount of the mobile phase or a suitable solvent. Alternatively, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC or HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Crystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. For further precipitation, the flask can be placed in an ice bath or refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A workflow diagram for the purification of this compound analogues.
Caption: A logical diagram for troubleshooting common purification challenges.
References
- 1. Separation of Piperazine hexahydrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. smolecule.com [smolecule.com]
- 4. scienceasia.org [scienceasia.org]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Scaling Up the Synthesis of 1-(Pyridin-2-yl)piperazin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 1-(Pyridin-2-yl)piperazin-2-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The synthesis of this compound typically involves the cyclization of a suitably substituted ethylenediamine derivative with an appropriate C2 synthon, or the N-arylation of a pre-formed piperazin-2-one ring. A common approach involves the reaction of 2-chloropyridine with piperazin-2-one. Another potential route is the reaction of 2-aminopyridine with a haloacetyl halide followed by intramolecular cyclization.
Q2: What are the key challenges when scaling up the synthesis of this compound?
A2: Key challenges during scale-up include:
-
Exothermic Reactions: The reaction of 2-chloropyridine with piperazin-2-one can be exothermic, requiring careful temperature control to prevent side reactions and ensure safety.
-
Reagent Addition: Controlling the rate of reagent addition is crucial to maintain optimal reaction conditions and minimize the formation of impurities.
-
Mixing and Mass Transfer: Ensuring efficient mixing in larger reactors is essential for maintaining homogeneity and achieving consistent reaction outcomes.
-
Product Isolation and Purification: Isolating the product from the reaction mixture and achieving high purity on a larger scale can be challenging. Common methods include crystallization and column chromatography, which may require optimization for large quantities.
-
Solvent Selection and Handling: The choice of solvent is critical for reaction efficiency, product solubility, and ease of removal. Handling large volumes of solvents also requires appropriate safety measures.
Q3: What are the expected impurities in the synthesis of this compound?
A3: Potential impurities could include unreacted starting materials (2-chloropyridine, piperazin-2-one), bis-arylated products (where a second molecule of 2-chloropyridine reacts with the remaining N-H of the piperazinone ring), and products of side reactions such as hydrolysis of the lactam ring under certain pH conditions.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).- Increase the reaction time or temperature, but monitor for impurity formation.- Ensure the quality and stoichiometry of the reagents are correct. |
| Side Reactions | - Optimize the reaction temperature. Lowering the temperature may reduce the rate of side reactions.- Control the rate of addition of reagents to avoid localized high concentrations.- Use a suitable base to scavenge any acid generated during the reaction, which could catalyze side reactions. |
| Poor Quality Reagents | - Verify the purity of starting materials (2-chloropyridine and piperazin-2-one) using techniques like NMR or GC-MS.- Use freshly distilled or purified reagents if necessary. |
| Product Loss During Work-up | - Optimize the extraction and purification procedures.- Ensure the pH is appropriate during aqueous work-up to prevent the product from remaining in the aqueous layer.- Select an appropriate solvent system for crystallization to maximize recovery. |
Problem 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of Closely Eluting Impurities | - Optimize the mobile phase for column chromatography to improve separation.- Consider using a different stationary phase.- Recrystallization from a suitable solvent system may be effective in removing certain impurities. |
| Oily Product Instead of Solid | - The product may be impure. Attempt further purification by column chromatography.- Try different crystallization solvents or solvent combinations.- Use of a seed crystal can sometimes induce crystallization. |
| Product Contaminated with Starting Material | - Ensure the reaction has gone to completion before work-up.- Optimize the stoichiometry of the reactants to minimize excess starting material.- Use a purification method that effectively separates the product from the starting material (e.g., acid-base extraction if applicable). |
Experimental Protocols
Note: The following is a generalized, hypothetical protocol based on common synthetic methods for N-arylation of piperazinones. It should be optimized for specific laboratory conditions and scale.
Synthesis of this compound
-
Reaction Setup: To a stirred solution of piperazin-2-one (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in a reaction vessel equipped with a condenser and a temperature probe, add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq., use with extreme caution).
-
Reagent Addition: Slowly add a solution of 2-chloropyridine (1.1 eq.) in the same solvent to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes).
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Technical Support Center: Handling Pyridinylpiperazinone Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridinylpiperazinone compounds.
Frequently Asked Questions (FAQs)
Q1: My pyridinylpiperazinone compound is precipitating out of my aqueous buffer. What is causing this and how can I fix it?
A1: Precipitation of pyridinylpiperazinone compounds in aqueous solutions is a common issue primarily due to their often low water solubility. The main causes include exceeding the solubility limit, pH shifts, and improper dilution from stock solutions. Here are some troubleshooting steps:
-
pH Adjustment: Pyridinylpiperazinone compounds are often weak bases. Their solubility is highly pH-dependent, with increased solubility at lower pH where the molecule is protonated. Ensure your buffer pH is at least 1-2 units below the compound's pKa. If the pKa is unknown, a pH range of 4.5-6.5 is a reasonable starting point for many similar heterocyclic compounds.
-
Co-solvents: If adjusting the pH is not feasible for your experiment, consider using a small percentage of an organic co-solvent such as DMSO, ethanol, or PEG-400 in your final aqueous solution. It is crucial to validate the tolerance of your experimental system (e.g., cells, enzymes) to the chosen co-solvent and its final concentration.
-
Stock Solution Dilution Technique: Avoid adding a concentrated DMSO stock solution directly into a large volume of aqueous buffer. This rapid change in solvent polarity can cause the compound to "crash out." A stepwise dilution is recommended.
Q2: I am observing inconsistent results in my cell-based assays with a pyridinylpiperazinone inhibitor. What are the potential sources of this variability?
A2: Inconsistent results in cell-based assays can stem from several factors related to compound handling and stability:
-
Compound Stability in Media: Pyridinylpiperazinone compounds can be unstable in cell culture media over long incubation periods. Potential degradation pathways include hydrolysis and oxidation, which can be influenced by media components, pH, light, and temperature.[1] It is advisable to prepare fresh compound dilutions in media for each experiment and minimize the exposure of stock solutions and treated cells to light.
-
Adsorption to Plastics: Lipophilic compounds can adsorb to plastic surfaces of labware, such as pipette tips and microplates. This can lead to a lower effective concentration of the compound in your assay. Using low-adhesion plastics or pre-rinsing pipette tips with the compound solution can help mitigate this.
-
Cell Seeding Density: The density of cells at the time of treatment can influence the apparent potency of a compound. Ensure consistent cell seeding and confluency across all experiments.[2]
Q3: How can I assess and mitigate potential off-target effects of my pyridinylpiperazinone kinase inhibitor?
A3: Off-target effects are a common concern with kinase inhibitors due to the conserved nature of the ATP-binding pocket.[3][4] Here are some strategies to address this:
-
Kinase Profiling: Screen your compound against a broad panel of kinases to identify potential off-target interactions. Several commercial services offer comprehensive kinase profiling.
-
Use of Structurally Unrelated Inhibitors: To confirm that the observed phenotype is due to the inhibition of the intended target, use a structurally distinct inhibitor of the same target. If both compounds produce the same biological effect, it is more likely to be an on-target effect.
-
Dose-Response Analysis: Use the lowest effective concentration of your compound to minimize off-target effects, which are often more pronounced at higher concentrations.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase. If the cellular phenotype is reversed, it provides strong evidence for on-target activity.
Troubleshooting Guides
Solubility and Stability
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates upon dilution in aqueous buffer. | Exceeding solubility limit at the given pH. | Lower the final concentration. Adjust the buffer pH to be 1-2 units below the compound's pKa. |
| Rapid solvent polarity change from DMSO stock. | Perform a stepwise dilution. Add the DMSO stock to a small volume of buffer while vortexing, then gradually add more buffer. | |
| Loss of compound activity over time in cell culture. | Degradation in aqueous media (hydrolysis, oxidation). | Prepare fresh dilutions in media immediately before each experiment. Minimize exposure to light and elevated temperatures. |
| Adsorption to plasticware. | Use low-adhesion microplates and pipette tips. | |
| Inconsistent IC50 values between experiments. | Instability of stock solutions. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C and protect from light. |
| Variation in final DMSO concentration. | Ensure the final concentration of DMSO is consistent across all wells, including controls. |
Biochemical and Cell-Based Assays
| Problem | Potential Cause | Recommended Solution |
| High background in Western blot. | Non-specific antibody binding. | Optimize blocking conditions (e.g., 5% BSA or non-fat milk in TBST). Increase the duration and number of wash steps. |
| Antibody concentration too high. | Titrate primary and secondary antibody concentrations to determine the optimal dilution. | |
| Weak or no signal in Western blot. | Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. |
| Low antibody affinity or inactive antibody. | Use a fresh antibody aliquot. Increase incubation time (e.g., overnight at 4°C). | |
| High cytotoxicity in non-cancerous cell lines. | Off-target effects. | Perform a dose-response curve to determine the therapeutic window. Use a more selective inhibitor if available. |
| Solvent toxicity. | Include a vehicle control with the same final DMSO concentration as the highest compound concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).[2] |
Quantitative Data Summary
Table 1: Solubility of a Pyridazinone Derivative in DMSO/Water Mixtures at Different Temperatures
Note: Data for a structurally related pyridazinone. Solubility is expressed as mole fraction (x_e).
| Temperature (K) | Mole Fraction Solubility in Pure Water (x_e) | Mole Fraction Solubility in Pure DMSO (x_e) |
| 298.2 | 5.82 × 10⁻⁶ | 4.00 × 10⁻¹ |
| 303.2 | 6.91 × 10⁻⁶ | - |
| 308.2 | 8.37 × 10⁻⁶ | - |
| 313.2 | 1.00 × 10⁻⁵ | - |
| 318.2 | 1.26 × 10⁻⁵ | 4.67 × 10⁻¹ |
Data suggests that solubility in water is very low but increases with temperature, while solubility in DMSO is significantly higher.[5][6]
Experimental Protocols
Protocol 1: Preparation of Pyridinylpiperazinone Compound for Cell-Based Assays
Objective: To prepare a pyridinylpiperazinone compound for use in cell-based assays, minimizing precipitation and ensuring consistent dosing.
Materials:
-
Pyridinylpiperazinone compound (lyophilized powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Allow the lyophilized compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of the compound and dissolve it in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. Gentle warming (37°C) or brief sonication can be used if necessary.
-
Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -80°C, protected from light.
-
-
Prepare Intermediate Dilutions:
-
Thaw a single aliquot of the high-concentration stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO to create a range of intermediate concentrations.
-
-
Prepare Final Working Solutions in Cell Culture Medium:
-
Pre-warm the cell culture medium to 37°C.
-
For the final dilution into the aqueous medium, perform a stepwise dilution. Add a small volume of the pre-warmed medium to a fresh tube. Add the required amount of the DMSO intermediate stock to this small volume of medium while gently vortexing.
-
Continue to add the medium in small increments, mixing continuously, until the final desired concentration and volume are reached. The final DMSO concentration should typically be kept below 0.5%.
-
Visually inspect the final solution for any signs of precipitation before adding it to the cells.
-
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of a pyridinylpiperazinone compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom sterile cell culture plates
-
Pyridinylpiperazinone compound (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Detach cells using Trypsin-EDTA, resuspend in complete medium, and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a series of final working concentrations of the pyridinylpiperazinone compound in complete medium from your DMSO stock solutions (as described in Protocol 1).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the compound-containing medium to the respective wells.
-
Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[7]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6][7][8]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other values.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value.
-
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of a pyridinylpiperazinone compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical characterization of decomposition products of drugs. Part 6. Mass spectrometry of some perazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
Validation & Comparative
Evaluating the Monoamine Oxidase Inhibitory Potential of 1-(Pyridin-2-yl)piperazin-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the monoamine oxidase (MAO) inhibitory activity of the novel compound 1-(Pyridin-2-yl)piperazin-2-one. While direct experimental data for this specific molecule is not yet prevalent in publicly accessible literature, this document outlines a comparative analysis against established MAO inhibitors and furnishes detailed experimental protocols to facilitate its evaluation. The provided data on reference compounds will serve as a benchmark for assessing the potential potency and selectivity of this compound as a MAO inhibitor.
Comparative Analysis of Reference MAO Inhibitors
To objectively assess the potential of this compound, its inhibitory activity should be compared against well-characterized MAO inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for three standard reference compounds against the two major MAO isoforms, MAO-A and MAO-B.
| Compound | MAO-A IC50 | MAO-B IC50 | Selectivity |
| Pargyline | 11.52 nM[1][2][3] | 8.20 nM[1][2][3] | Non-selective |
| Selegiline | 23 µM[4] | 51 nM[4] | MAO-B selective |
| Moclobemide | 6.1 µM[5] - 10 µM[6] | >1000 µM[6] | MAO-A selective |
Experimental Protocol for In Vitro MAO Inhibitory Activity Assay
The following protocol outlines a standard in vitro fluorometric assay to determine the MAO-A and MAO-B inhibitory activity of a test compound.
1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO assay buffer
-
Substrate (e.g., Kynuramine or Tyramine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compound (this compound)
-
Reference inhibitors (Pargyline, Selegiline, Moclobemide)
-
96-well black microplates
-
Microplate reader capable of fluorescence measurement
2. Assay Procedure:
-
Enzyme Preparation: Reconstitute and dilute the recombinant MAO-A and MAO-B enzymes in the assay buffer to the desired working concentration.
-
Compound Preparation: Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Serially dilute the compounds to obtain a range of concentrations for IC50 determination.
-
Assay Reaction:
-
Add a small volume of the diluted test compound or reference inhibitor to the wells of the 96-well plate. Include a control group with solvent only.
-
Add the MAO-A or MAO-B enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding a solution containing the substrate (e.g., Kynuramine), Amplex Red, and HRP.
-
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity in a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red) over a set period (e.g., 30-60 minutes). The rate of increase in fluorescence is proportional to the MAO activity.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound and reference inhibitors.
-
Normalize the data to the control (100% activity) and calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for the in vitro MAO inhibition assay.
Caption: Simplified signaling pathway of monoamine oxidase inhibition.
References
A Comparative Guide to Serotonin Reuptake Inhibition: 1-(Pyridin-2-yl)piperazin-2-one Analogs Versus Fluoxetine
For Researchers, Scientists, and Drug Development Professionals
Fluoxetine, a widely prescribed antidepressant, functions by selectively blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[1][2][3][4][5] The pyridinylpiperazinone scaffold has been investigated for various biological activities, and recent research has demonstrated that certain derivatives are potent inhibitors of serotonin reuptake.[6]
Quantitative Comparison of In Vitro Serotonin Reuptake Inhibition
The following table summarizes the in vitro potency of fluoxetine and the representative pyridinylpiperazinone analog in inhibiting the serotonin transporter. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the serotonin reuptake activity.
| Compound | Assay System | IC50 (nM) | Reference |
| Fluoxetine | Rat Brain Synaptosomes | 9.58 | [1] |
| hSERT-HEK293 Cells | 7.3 | [1] | |
| JAR Cells | 15.8 | [1] | |
| Compound A20 | Not Specified | 1.8 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro serotonin reuptake assays commonly used in drug discovery.
Serotonin Reuptake Assay in Rat Brain Synaptosomes
This protocol describes a common method for measuring serotonin reuptake inhibition using isolated nerve terminals (synaptosomes) from rat brains.[1]
a. Preparation of Synaptosomes:
-
Euthanize rats and rapidly dissect the brain region of interest (e.g., cortex or hippocampus).
-
Homogenize the tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer) for use in the uptake assay.
b. Uptake Inhibition Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound (e.g., 1-(Pyridin-2-yl)piperazin-2-one analog or fluoxetine) or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a known concentration of radiolabeled serotonin (e.g., [³H]5-HT) to the synaptosomal suspension.
-
Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove unincorporated radiolabel.
-
Quantify the amount of radioactivity retained on the filters using liquid scintillation counting.
-
Determine the IC50 value by plotting the percentage of inhibition of specific [³H]5-HT uptake against the logarithm of the test compound concentration.
Serotonin Reuptake Assay in HEK293 Cells Stably Expressing the Human Serotonin Transporter (hSERT)
This protocol utilizes a cell-based assay, which offers the advantage of a controlled system with a homogenous population of cells expressing the human form of the serotonin transporter.[1]
a. Cell Culture:
-
Culture HEK293 cells stably transfected with the hSERT gene in a suitable growth medium supplemented with fetal bovine serum and a selective antibiotic to maintain transporter expression.
-
Plate the cells in 24- or 96-well plates and grow to confluence.
b. Uptake Inhibition Assay:
-
On the day of the assay, wash the cells with a pre-warmed physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle for 15-30 minutes at 37°C.
-
Initiate serotonin uptake by adding a fluorescent serotonin analog or radiolabeled [³H]5-HT.
-
Incubate for a defined period at 37°C.
-
Terminate the uptake by aspirating the assay solution and washing the cells with ice-cold buffer.
-
If using a fluorescent substrate, measure the fluorescence intensity using a plate reader. If using a radiolabeled substrate, lyse the cells and measure the radioactivity using a scintillation counter.
-
Calculate the IC50 values as described in the synaptosomal assay protocol.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Serotonin reuptake signaling pathway and mechanism of inhibition.
Caption: Experimental workflow for an in vitro serotonin reuptake assay.
Caption: Logical relationship for the comparison of the two compounds.
References
Comparative Analysis of Monoamine Oxidase Selectivity: A Predictive Assessment of 1-(Pyridin-2-yl)piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential selectivity of 1-(Pyridin-2-yl)piperazin-2-one as an inhibitor for Monoamine Oxidase A (MAO-A) versus Monoamine Oxidase B (MAO-B). Due to the absence of direct experimental data for this compound in the public domain, this comparison is based on the inhibitory activities of structurally related analogs and established reference inhibitors. The data presented herein is intended to offer a predictive insight into the compound's potential efficacy and selectivity, guiding further experimental investigation.
Introduction to MAO Inhibition
Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamines, such as neurotransmitters like serotonin, dopamine, and norepinephrine. Two isoforms, MAO-A and MAO-B, are well-characterized and represent important therapeutic targets. Selective inhibitors of MAO-A are primarily used in the treatment of depression and anxiety, while selective MAO-B inhibitors are employed in the management of Parkinson's disease and other neurodegenerative disorders. The selectivity of an inhibitor for one isoform over the other is a critical determinant of its therapeutic application and side-effect profile.
Predicted Selectivity of this compound
While direct experimental validation is pending, an analysis of structurally similar compounds containing piperazine and pyridinyl moieties suggests that this compound may exhibit a degree of selectivity for MAO-B. This prediction is based on the structure-activity relationships observed in various published studies on related analogs. However, it is crucial to emphasize that this is a projection and requires empirical confirmation.
Comparative Inhibitory Data
The following table summarizes the inhibitory concentrations (IC50) and inhibition constants (Ki) for a series of compounds structurally related to this compound, alongside data for the well-established selective inhibitors, Clorgyline (MAO-A) and Selegiline (MAO-B). The Selectivity Index (SI) is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), where a higher value indicates greater selectivity for MAO-B.
| Compound/Analog | Target Enzyme | IC50 (µM) | Ki (µM) | Selectivity Index (SI) (MAO-A/MAO-B) |
| Clorgyline | MAO-A | 0.0012[1] | 0.054[1] | 0.0006 |
| MAO-B | 1.9[1] | 58 | ||
| Selegiline | MAO-A | ~7.0 | - | ~0.005 |
| MAO-B | ~0.037[2] | - | ||
| Biphenylpiperazine Derivative (Compound 20) | MAO-A | 59.5 | - | 1122 |
| MAO-B | 0.053[3] | 0.017[3] | ||
| Pyridazinobenzylpiperidine Derivative (S5) | MAO-A | 3.857[4][5][6] | - | 19.04[4][5][6] |
| MAO-B | 0.203[4][5][6] | 0.155[5][6] | ||
| Piperazine-substituted chalcone (PC10) | MAO-A | >10 | - | >15.38 |
| MAO-B | 0.65[7][8] | 0.63[8] | ||
| N-methyl-piperazine Chalcone (2k) | MAO-A | >40 | - | 56.34[7] |
| MAO-B | 0.71[7] | 0.21[7] |
Experimental Protocols
The determination of MAO-A and MAO-B inhibitory activity is typically conducted using an in vitro enzyme inhibition assay. A generalized protocol is outlined below.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
A suitable substrate (e.g., kynuramine or p-tyramine)
-
A detection system (e.g., a fluorometric probe that reacts with H2O2, a byproduct of the MAO reaction)
-
Test compound (this compound)
-
Reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplates (black, for fluorescence assays)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Enzyme and Substrate Preparation: Dilute the MAO-A and MAO-B enzymes and the substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
In the wells of a microplate, add the assay buffer.
-
Add the test compound or reference inhibitor at various concentrations. Include a control with no inhibitor.
-
Initiate the reaction by adding the MAO enzyme (either MAO-A or MAO-B).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Start the enzymatic reaction by adding the substrate.
-
-
Signal Detection: Measure the fluorescence signal at regular intervals using a microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
The Selectivity Index (SI) is calculated by dividing the IC50 for MAO-A by the IC50 for MAO-B.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
Caption: Workflow for MAO Inhibition Assay.
Caption: Monoamine Oxidase Signaling Pathway.
Conclusion
Based on the analysis of structurally related compounds, this compound is predicted to have potential as a selective MAO-B inhibitor. The provided data on analogous compounds and established inhibitors serves as a valuable benchmark for future experimental studies. The detailed experimental protocol and workflow diagrams offer a clear guide for researchers aiming to empirically determine the MAO-A and MAO-B selectivity of this and other novel compounds. Direct experimental investigation is essential to confirm these predictions and fully characterize the pharmacological profile of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biphenylpiperazine Based MAO Inhibitors: Synthesis, Biological Evaluation, Reversibility and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Monoamine Reuptake Inhibitors: A Head-to-Head Evaluation of Established SSRIs
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of the pharmacodynamic and pharmacokinetic properties of several well-established Selective Serotonin Reuptake Inhibitors (SSRIs). While this report was initially intended to include a head-to-head comparison with the novel compound 1-(Pyridin-2-yl)piperazin-2-one, a thorough review of publicly available scientific literature and databases has revealed a lack of published data on its specific activity as a serotonin reuptake inhibitor.
Therefore, this document will focus on providing a comprehensive baseline comparison of leading SSRIs, namely Fluoxetine, Sertraline, Escitalopram, and Paroxetine. This information is intended to serve as a valuable resource for researchers engaged in the discovery and development of new chemical entities targeting the serotonin transporter (SERT).
The guide is structured to present quantitative data in a clear, tabular format, provide detailed experimental protocols for key assays, and visualize relevant pathways and workflows using Graphviz diagrams.
Pharmacodynamic Profile: Transporter Binding Affinities
The primary mechanism of action for SSRIs is the inhibition of the serotonin transporter (SERT). However, the affinity for other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), is a critical determinant of a drug's overall pharmacological profile and potential side effects. The binding affinities (Ki) of the selected SSRIs for these transporters are summarized in the table below. A lower Ki value indicates a higher binding affinity.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT/NET Selectivity Ratio | SERT/DAT Selectivity Ratio |
| Fluoxetine | ~1 | ~140 | ~940 | ~140 | ~940 |
| Sertraline | ~0.29 | ~420 | ~25 | ~1448 | ~86 |
| Escitalopram | ~1.1 | ~7841 | ~27410 | ~7128 | ~24918 |
| Paroxetine | ~0.07 | ~40 | ~490 | ~571 | ~7000 |
Note: Ki values are approximate and can vary between different studies and experimental conditions. The data presented here is a synthesis of values found in the literature for comparative purposes.
Pharmacokinetic Properties
The pharmacokinetic profile of an SSRI, including its half-life and metabolism, influences its dosing regimen and potential for drug-drug interactions.
| Compound | Elimination Half-life (t½) | Active Metabolite | Primary Metabolizing Enzymes |
| Fluoxetine | 1-6 days[1][2] | Norfluoxetine (t½ ~16 days)[1] | CYP2D6[1][3] |
| Sertraline | 22-36 hours[4][5] | Desmethylsertraline (weakly active) | Multiple CYPs (CYP2B6, CYP2C19)[6] |
| Escitalopram | 27-33 hours[7][8][9] | S-desmethylcitalopram (S-DCT) | CYP2C19, CYP3A4, CYP2D6[7][10] |
| Paroxetine | ~21 hours[11][12][13] | Inactive metabolites | CYP2D6[12] |
Experimental Protocols
In Vitro Radioligand Binding Assay for Monoamine Transporters
This protocol outlines a standard method for determining the binding affinity of a test compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[14][15][16]
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from the target transporter expressed in cell membranes.
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human SERT, NET, or DAT.
-
Radioligands:
-
SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55
-
NET: [³H]-Nisoxetine
-
DAT: [³H]-WIN 35,428
-
-
Test Compound: this compound or other compounds of interest, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Non-specific Binding Control: A high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT).
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with the cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for an in vitro radioligand binding assay.
In Vivo Microdialysis for Extracellular Serotonin Levels
This protocol describes the use of in vivo microdialysis to measure changes in extracellular serotonin levels in the brain of a freely moving animal following the administration of a test compound.[17][18][19][20][21]
Objective: To assess the in vivo effect of a potential SSRI on serotonergic neurotransmission.
Materials:
-
Animal Model: Rat or mouse.
-
Surgical Equipment: Stereotaxic frame, anesthesia, surgical drill.
-
Microdialysis Probes and Guide Cannula.
-
Perfusion Pump and Fraction Collector.
-
Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂, pH 7.4.
-
Test Compound: Dissolved in a suitable vehicle.
-
HPLC with Electrochemical Detection (HPLC-ECD) system.
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex, hippocampus). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Microdialysis Experiment:
-
Insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to obtain a stable baseline of serotonin levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer the test compound (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples to monitor the drug's effect over time.
-
-
Sample Analysis: Analyze the collected dialysate samples for serotonin concentration using HPLC-ECD.
-
Data Analysis: Express the post-administration serotonin levels as a percentage of the baseline levels for each animal. Compare the effects of the test compound to a vehicle control group.
Forced Swim Test (FST) in Mice
The FST is a common behavioral test used to screen for antidepressant-like activity in rodents.[22][23][24][25][26]
Objective: To evaluate the potential antidepressant effect of a test compound by measuring the immobility time of mice in an inescapable water tank.
Materials:
-
Animal Model: Mice.
-
Forced Swim Tank: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Test Compound: Administered prior to the test.
-
Video Recording and Analysis Software.
Procedure:
-
Drug Administration: Administer the test compound or vehicle to the mice at a specified time before the test (e.g., 30-60 minutes).
-
Test Session:
-
Gently place each mouse into the water tank for a 6-minute session.
-
Record the entire session with a video camera.
-
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: Compare the mean immobility time between the treatment groups and the vehicle control group. A significant reduction in immobility time is indicative of antidepressant-like activity.
Signaling Pathways and Logical Relationships
Serotonergic Synapse and the Action of SSRIs
The diagram below illustrates the key components of a serotonergic synapse and the mechanism of action of SSRIs.
Caption: Mechanism of action of SSRIs at the serotonergic synapse.
Conclusion
While a direct comparison involving this compound is not currently possible due to the absence of published data, this guide provides a robust comparative framework for evaluating novel antidepressant candidates against established SSRIs. The provided data tables, experimental protocols, and diagrams offer a valuable resource for researchers in the field of antidepressant drug discovery. Further investigation into the pharmacological profile of this compound is warranted to determine its potential as a modulator of the serotonin system. Researchers are encouraged to utilize the outlined protocols to characterize novel compounds and contribute to the growing body of knowledge in this critical area of neuroscience.
References
- 1. Fluoxetine - Wikipedia [en.wikipedia.org]
- 2. Clinical pharmacokinetics of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The clinical pharmacokinetics of escitalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Escitalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Clinical Pharmacokinetics of Escitalopram | springermedizin.de [springermedizin.de]
- 10. Escitalopram - Wikipedia [en.wikipedia.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Paroxetine : a review of its pharmacology and therapeutic potential in the management of panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paroxetine—Overview of the Molecular Mechanisms of Action [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lasa.co.uk [lasa.co.uk]
- 24. animal.research.wvu.edu [animal.research.wvu.edu]
- 25. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 26. Video: The Mouse Forced Swim Test [jove.com]
Validating Antidepressant-Like Effects of Piperazine Derivatives: A Comparative In Vivo Analysis
Disclaimer: This guide provides a comparative analysis of the antidepressant-like effects of a piperazine derivative. Extensive literature searches did not yield in vivo experimental data for the specific compound 1-(Pyridin-2-yl)piperazin-2-one. Therefore, this guide utilizes data for a structurally similar compound, a 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivative (Compound A20) , which has been evaluated in preclinical antidepressant models.[1] This compound serves as a proxy to illustrate the potential antidepressant-like profile of this chemical class and to provide a framework for its comparison with established antidepressant drugs. The data presented for Compound A20 is from a study where it was identified as a promising serotonin reuptake inhibitor.[1]
This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of a novel piperazine derivative against the established antidepressants, Fluoxetine (an SSRI) and Imipramine (a TCA). The objective is to present the available preclinical, in vivo data in a clear, comparative format, detail the experimental methodologies employed, and visualize the potential mechanisms of action.
Comparative Analysis of In Vivo Antidepressant-Like Effects
The antidepressant potential of novel compounds is typically assessed in rodent models of depression, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are sensitive to acute antidepressant treatment and measure the duration of immobility, with a reduction in immobility time suggesting an antidepressant-like effect.
Table 1: Comparison of Antidepressant-Like Effects in the Forced Swim Test (FST)
| Compound/Treatment | Dose | Animal Model | Change in Immobility Time | Reference |
| Compound A20 | Not specified | Rat | Significant reduction | [1] |
| Fluoxetine | 20 mg/kg | Mouse | ~68% decrease | [2] |
| Imipramine | 15 mg/kg | Mouse | Significant reduction | [3] |
Note: Direct quantitative comparison is challenging due to variations in experimental protocols, animal strains, and reporting metrics across different studies. The data for Compound A20 was reported as a significant reduction without a specific percentage.[1]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validation of findings in preclinical psychopharmacology. Below are the methodologies for the key in vivo assays used to assess antidepressant-like activity.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.[4][5][6][7]
-
Apparatus: A transparent cylinder (typically 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm, making it impossible for the animal to escape or touch the bottom.[5][7]
-
Acclimation: Animals are brought to the testing room at least 60 minutes before the experiment to acclimate to the new environment.[4]
-
Procedure: Mice are gently placed into the water-filled cylinder for a total of 6 minutes.[5] The behavior of the animal is recorded, typically by a video camera.
-
Scoring: The duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) is scored, usually during the last 4 minutes of the 6-minute test.[5]
-
Drug Administration: The test compound, vehicle, or reference drug is administered at a specified time before the test (e.g., 30-60 minutes for intraperitoneal injection).
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral paradigm to assess antidepressant-like effects, particularly in mice.[8][9][10][11][12]
-
Apparatus: A suspension box or a similar apparatus is used to hang the mice by their tails. The setup ensures that the mice cannot escape or hold onto any surfaces.[8][10]
-
Procedure: A piece of adhesive tape is attached to the tail of the mouse, and the mouse is suspended from a hook or a bar for a 6-minute session.[9][11]
-
Scoring: The total time the mouse remains immobile is recorded. Immobility is defined as the absence of any movement, hanging passively.[9][11] The behavior is often video-recorded for later analysis.
-
Drug Administration: Similar to the FST, the test compound, vehicle, or reference drug is administered prior to the test session.
Putative Signaling Pathways and Experimental Workflow
The antidepressant effects of many compounds are mediated through their interaction with monoaminergic systems in the brain. The following diagrams illustrate the proposed signaling pathway for a serotonin reuptake inhibitor, the mechanism of tricyclic antidepressants, and a typical experimental workflow for in vivo validation of antidepressant-like effects.
References
- 1. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antidepressant imipramine diminishes stress-induced inflammation in the periphery and central nervous system and related anxiety- and depressive- like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Statement on the forced swim test in rodent models | NHMRC [nhmrc.gov.au]
- 7. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 8. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. The Tail Suspension Test [jove.com]
- 11. Tail suspension test to assess depression/anxiety behavior in parkinsonian mice [protocols.io]
- 12. Tail suspension test - Wikipedia [en.wikipedia.org]
Navigating the Uncharted Territory of 1-(Pyridin-2-yl)piperazin-2-one: A Search for Cross-Reactivity Data
A comprehensive review of scientific literature and chemical databases reveals a significant gap in publicly available cross-reactivity profiling data for the compound 1-(Pyridin-2-yl)piperazin-2-one. While the core structure suggests potential biological activity, detailed off-target screening and selectivity profiling, essential for drug development and research applications, do not appear to be published. This absence of data precludes the creation of a direct comparative guide on its cross-reactivity against other compounds.
However, analysis of the structurally related and more extensively studied class of pyridinylpiperazines can offer valuable insights into potential biological targets and the importance of cross-reactivity assessment for this chemical family.
The Closest Analogue: 1-(Pyridin-2-yl)piperazine
The most closely related compound with available data is 1-(Pyridin-2-yl)piperazine. Unlike the requested molecule, which features a ketone group on the piperazine ring, this analogue has a secondary amine at that position. This seemingly minor structural change can significantly alter its pharmacological profile.
1-(Pyridin-2-yl)piperazine is a known antagonist of α2-adrenergic receptors and serves as a metabolite of the antipsychotic drug Azaperone.[1][2] Derivatives of this scaffold have been investigated for a range of therapeutic applications, highlighting the diverse biological activities of this chemical class.
Potential Targets and Therapeutic Applications of Pyridinylpiperazine Derivatives:
-
α2-Adrenergic Receptor Antagonism: Several derivatives of 1-(2-pyridinyl)piperazine have been synthesized and evaluated as selective α2-adrenoceptor antagonists.[3]
-
Serotonin Reuptake Inhibition: A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have been identified as potent serotonin (5-HT) reuptake inhibitors, suggesting potential antidepressant applications.[4]
-
Urease Inhibition: Derivatives of 1-(3-nitropyridin-2-yl)piperazine have shown potent urease inhibitory activity, which could be relevant for treating infections by urease-producing pathogens like Helicobacter pylori.[5]
-
Antihistaminic and Mast Cell Stabilizing Activity: Certain 1-(2-pyridinyl)piperazine derivatives have demonstrated efficacy as histamine H1 antagonists and mast cell stabilizers, indicating potential for treating allergic reactions.[6]
-
Monoamine Oxidase (MAO)-A Inhibition: Novel 1-(2-pyrimidin-2-yl)piperazine derivatives have been synthesized and identified as selective MAO-A inhibitors, a target for antidepressant and anti-anxiety medications.[7]
-
Antimicrobial Activity: Some disubstituted piperazines derived from pyridines have shown antibacterial and antifungal properties.[8]
The Importance of Cross-Reactivity Profiling
The diverse activities of pyridinylpiperazine derivatives underscore the critical need for comprehensive cross-reactivity profiling. The piperazine moiety is a common scaffold in many centrally active drugs and is known to interact with a variety of receptors, often leading to off-target effects. For instance, many piperazine-containing compounds exhibit affinity for dopamine and serotonin receptors, as well as potential for hERG channel inhibition, which can pose a cardiotoxicity risk.[9]
A typical workflow for assessing cross-reactivity is crucial in drug discovery to identify and mitigate potential side effects.
Experimental Protocols for Assessing Cross-Reactivity
While specific protocols for this compound are unavailable, the following are standard methodologies used for profiling compounds like its analogues.
Protocol 1: Radioligand Binding Assays
-
Objective: To determine the binding affinity of a test compound to a panel of receptors, ion channels, and transporters.
-
Principle: This competitive assay measures the ability of a test compound to displace a known radiolabeled ligand from its target.
-
Methodology:
-
Prepare cell membranes or recombinant proteins expressing the target of interest.
-
Incubate the membranes/proteins with a fixed concentration of a specific radioligand (e.g., [3H]-clonidine for α2-adrenoceptors) and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Protocol 2: Enzyme Inhibition Assays
-
Objective: To measure the inhibitory activity of a compound against a specific enzyme.
-
Principle: The assay measures the rate of an enzymatic reaction in the presence and absence of the test compound.
-
Methodology (Example: Urease Inhibition):
-
Prepare a solution of purified urease enzyme.
-
Pre-incubate the enzyme with various concentrations of the test compound.
-
Initiate the reaction by adding a substrate (e.g., urea).
-
Measure the rate of product formation (e.g., ammonia) using a colorimetric method (e.g., Nessler's reagent).
-
Calculate the IC50 value from the dose-response curve.
-
Protocol 3: hERG Channel Patch-Clamp Assay
-
Objective: To assess the potential for a compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.
-
Principle: This electrophysiological technique directly measures the flow of ions through the hERG channel in whole cells.
-
Methodology:
-
Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a specific voltage protocol to elicit hERG channel currents.
-
Perfuse the cell with a control solution, followed by increasing concentrations of the test compound.
-
Measure the inhibition of the hERG current at each concentration.
-
Calculate the IC50 value for hERG channel block.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]
- 3. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(2-pyridinyl)piperazine derivatives with antianaphylactic, antibronchospastic, and mast cell stabilizing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative Pharmacokinetic Profiles of Piperazinone Derivatives: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount to its successful development. This guide provides a comparative analysis of the pharmacokinetic properties of two notable piperazinone derivatives: Aprepitant, a neurokinin-1 (NK1) receptor antagonist, and 1-(2-pyrimidinyl)-piperazine (1-PP), an active metabolite of the anxiolytic drug buspirone. This analysis is supported by experimental data from preclinical studies, offering valuable insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics.
Executive Summary
Piperazinone derivatives are a class of compounds with significant therapeutic potential across various disease areas. Their pharmacokinetic behavior, however, can vary substantially based on their chemical structure. This guide focuses on a head-to-head comparison of Aprepitant and 1-(2-pyrimidinyl)-piperazine (1-PP) in rats to highlight these differences. Aprepitant, following oral administration, is extensively metabolized, with elimination primarily through biliary excretion. In contrast, 1-PP, when administered intravenously, exhibits a longer half-life and significant brain accumulation. This comparative analysis aims to inform lead optimization and candidate selection in drug discovery programs centered on the piperazinone scaffold.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Aprepitant and 1-(2-pyrimidinyl)-piperazine (1-PP) in rats, providing a quantitative basis for their comparison.
| Parameter | Aprepitant (Oral) | 1-(2-pyrimidinyl)-piperazine (1-PP) (Intravenous) |
| Dose | Not specified in reviewed abstracts | 10 mg/kg |
| Peak Plasma Time (Tmax) | - | - |
| Peak Plasma Conc. (Cmax) | - | - |
| Area Under the Curve (AUC) | - | Higher in brain than plasma |
| Clearance | - | 8.2 mL/min |
| Elimination Half-life (t½) | - | 79 min |
| Bioavailability | - | - |
| Key Metabolic Pathways | N-dealkylation, oxidation, morpholine ring opening, glucuronidation[1] | - |
| Primary Excretion Route | Biliary excretion[1] | - |
| Brain Penetration | - | Accumulates in the brain (4-5 times plasma concentration)[2] |
Note: Direct comparative values for oral Aprepitant in rats were not available in the reviewed literature. The table highlights the different types of data available for each compound under different administration routes.
In-Depth Analysis of Pharmacokinetic Profiles
Aprepitant
Studies in rats have shown that Aprepitant undergoes extensive metabolism after both oral and intravenous administration.[1] The primary routes of metabolism involve N-dealkylation, oxidation of the morpholine ring, and subsequent glucuronidation.[1] A significant portion of an oral dose of Aprepitant is accounted for by an acid-labile glucuronide conjugate found in the bile, suggesting potential for enterohepatic circulation.[1] The elimination of Aprepitant and its metabolites in rats is predominantly through biliary excretion, with no parent drug detected in the urine.[1] One study investigating drug-drug interactions in rats found that pretreatment with Aprepitant decreased the bioavailability of imatinib, suggesting that Aprepitant can induce metabolic enzymes like CYP3A1 and the drug transporter P-glycoprotein.[3]
1-(2-pyrimidinyl)-piperazine (1-PP)
In contrast to the metabolic profile of Aprepitant, the intravenous administration of 1-PP in rats reveals a slower clearance rate and a longer terminal elimination half-life of 79 minutes.[4] A notable characteristic of 1-PP is its significant accumulation in the brain, with concentrations reaching four to five times those observed in plasma.[2] This suggests efficient penetration of the blood-brain barrier, a critical attribute for centrally acting drugs. Following oral administration of its parent drug, buspirone, 1-PP is readily formed and detected in the plasma and brain of rats, indicating that it is orally bioavailable as a metabolite.[2] The high brain-to-plasma ratio of 1-PP suggests that it may significantly contribute to the overall pharmacological effects of buspirone.[2]
Experimental Protocols
To ensure the reproducibility and validity of pharmacokinetic studies, detailed and standardized experimental protocols are essential. Below are representative methodologies for intravenous and oral pharmacokinetic studies in rats.
Intravenous Pharmacokinetic Study Protocol
This protocol outlines the key steps for determining the pharmacokinetic profile of a compound following intravenous administration in rats.
1. Animal Preparation:
-
Male Sprague-Dawley rats are used for the study.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Prior to the study, a catheter is surgically implanted in the jugular vein for blood sampling. Animals are allowed to recover from surgery before the experiment.
2. Drug Administration:
-
The test compound, such as 1-(2-pyrimidinyl)-piperazine, is dissolved in a suitable vehicle (e.g., saline).
-
A single intravenous bolus dose (e.g., 10 mg/kg) is administered through the tail vein.[5]
3. Blood Sampling:
-
Serial blood samples (approximately 0.25 mL) are collected from the jugular vein catheter at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose.
-
Blood samples are collected into heparinized tubes.
4. Sample Processing and Analysis:
-
Plasma is separated by centrifugation (e.g., 4000 x g for 10 minutes).
-
Plasma samples are stored at -80°C until analysis.
-
The concentration of the test compound in plasma is determined using a validated bioanalytical method, typically high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life.
Oral Bioavailability Study Protocol
This protocol describes the general procedure for assessing the oral bioavailability of a test compound in rats.
1. Animal Preparation:
-
Similar to the intravenous study, male Sprague-Dawley rats are used.
-
Animals are fasted overnight before drug administration to ensure an empty stomach, which can influence drug absorption. Water is provided ad libitum.
2. Drug Administration:
-
The test compound is formulated in a suitable vehicle for oral administration (e.g., a suspension in 0.5% methylcellulose).
-
The compound is administered via oral gavage using a gavage needle at a specific dose.
3. Blood Sampling:
-
Blood samples are collected via the tail vein or a catheter at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours).
4. Sample Processing and Analysis:
-
Plasma is prepared and stored as described in the intravenous protocol.
-
Drug concentrations in plasma are quantified using a validated LC-MS/MS method.
5. Pharmacokinetic Analysis and Bioavailability Calculation:
-
Pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated from the plasma concentration-time data.
-
To determine absolute oral bioavailability, a separate group of rats receives an intravenous dose of the compound. The absolute bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for intravenous and oral pharmacokinetic studies.
Conclusion
The comparative analysis of Aprepitant and 1-(2-pyrimidinyl)-piperazine highlights the significant impact of structural modifications on the pharmacokinetic profiles of piperazinone derivatives. Aprepitant's extensive metabolism and biliary excretion in rats contrast with the slower clearance and significant brain penetration of 1-PP. These differences underscore the importance of early and thorough pharmacokinetic evaluation in the drug discovery process. For researchers and drug development professionals, these findings provide a crucial framework for designing and optimizing piperazinone-based drug candidates with desired ADME properties tailored to their specific therapeutic targets. The provided experimental protocols and workflows serve as a practical guide for conducting robust preclinical pharmacokinetic studies.
References
- 1. The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition and metabolism of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in the rat [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of aprepitant on the pharmacokinetics of imatinib and its main metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Establishing the Therapeutic Window for Novel Compounds: A Methodological Guide Using 1-(Pyridin-2-yl)piperazin-2-one as a Case Study
For Researchers, Scientists, and Drug Development Professionals
The determination of a therapeutic window is a critical step in the development of any new chemical entity. This guide provides a comprehensive overview of the necessary experimental framework to establish the therapeutic window for a novel compound, using the hypothetical molecule 1-(Pyridin-2-yl)piperazin-2-one as an illustrative example. The therapeutic window refers to the range of drug dosages that can treat disease effectively without causing toxic effects.[1][2][3] A compound with a wide therapeutic window is generally safer and easier to dose than one with a narrow window.[1]
This guide will outline the essential in vitro and in vivo studies, present data in a comparative format, and provide detailed experimental protocols and visualizations to aid in the understanding of this crucial phase of drug development.
In Vitro Assessment: Efficacy and Cytotoxicity
The initial phase of establishing a therapeutic window involves in vitro assays to determine the compound's efficacy against its intended target and its general cytotoxicity against various cell lines. These assays are crucial for early-stage screening and for providing a preliminary assessment of the compound's therapeutic potential and safety profile.[4]
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize hypothetical data for this compound and a comparator compound.
Table 1: In Vitro Efficacy (IC50) of this compound and Comparator in Target-Expressing Cell Line
| Compound | Target | IC50 (nM) |
| This compound | Target X | 50 |
| Comparator A | Target X | 75 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Cytotoxicity (CC50) of this compound and Comparator in Various Cell Lines
| Compound | Cell Line 1 (Target-Negative) CC50 (µM) | Cell Line 2 (Healthy Control) CC50 (µM) |
| This compound | > 100 | 85 |
| Comparator A | 80 | 60 |
CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of a cell population.
Table 3: In Vitro Therapeutic Index
| Compound | In Vitro Therapeutic Index (CC50 / IC50) |
| This compound | 1700 |
| Comparator A | 800 |
The in vitro therapeutic index provides an early indication of the compound's selectivity for its target over general cytotoxicity.
In Vivo Evaluation: Pharmacokinetics, Pharmacodynamics, and Toxicology
Following promising in vitro results, in vivo studies in animal models are conducted to understand the compound's behavior in a whole organism.[5][6][7] These studies are essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) of the drug, its effect on the target in a living system, and its overall safety profile.[8]
Data Presentation: In Vivo Studies
The tables below present hypothetical data from in vivo studies in a rodent model.
Table 4: Pharmacokinetic (PK) Parameters of this compound
| Parameter | Value |
| Bioavailability (F%) | 40 |
| Half-life (t1/2) | 6 hours |
| Cmax (Maximum Concentration) | 500 ng/mL |
| Tmax (Time to Cmax) | 2 hours |
| Clearance (CL) | 10 mL/min/kg |
Table 5: Dose-Response Relationship of this compound in an In Vivo Efficacy Model
| Dose (mg/kg) | Target Engagement (%) | Therapeutic Effect (%) |
| 1 | 20 | 15 |
| 5 | 60 | 55 |
| 10 | 85 | 80 |
| 20 | 95 | 90 |
Table 6: In Vivo Toxicology of this compound
| Dose (mg/kg) | Adverse Effects Observed |
| 10 | None |
| 20 | Mild sedation |
| 50 | Moderate sedation, decreased motor activity |
| 100 | Severe sedation, ataxia |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[9][10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the treated cells for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical single-dose pharmacokinetic study in rats.[11][12]
-
Animal Acclimation: Acclimate male Wistar rats for at least one week before the study.
-
Dosing: Administer this compound intravenously (IV) and orally (PO) to different groups of rats.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via the tail vein.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as bioavailability, half-life, Cmax, Tmax, and clearance using appropriate software.
Visualizations
Visual representations are essential for understanding complex biological processes and experimental workflows.
Caption: Experimental workflow for establishing the therapeutic window.
Caption: Logical relationship between dose, efficacy, toxicity, and the therapeutic window.
Caption: Hypothetical signaling pathway and the antagonistic action of the compound.
References
- 1. What is the significance of therapeutic window? [synapse.patsnap.com]
- 2. Therapeutic window – REVIVE [revive.gardp.org]
- 3. quora.com [quora.com]
- 4. dispendix.com [dispendix.com]
- 5. hoeford.com [hoeford.com]
- 6. blog.biobide.com [blog.biobide.com]
- 7. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 8. biotechfarm.co.il [biotechfarm.co.il]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. unmc.edu [unmc.edu]
Unraveling the Structure-Activity Relationship of 1-(Pyridin-2-yl)piperazin-2-one Derivatives: A Comparative Guide
A detailed analysis of 1-(Pyridin-2-yl)piperazin-2-one derivatives reveals a versatile scaffold with potential applications across various therapeutic areas, including urease inhibition, serotonin reuptake inhibition for antidepressant effects, and modulation of opioid receptors. The biological activity of these compounds is intricately linked to the nature and position of substituents on both the pyridine and piperazinone rings, highlighting a clear structure-activity relationship (SAR).
The this compound core is a privileged structure in medicinal chemistry, serving as a foundation for the development of potent and selective modulators of biological targets. Modifications to this scaffold have been explored to optimize efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of the SAR studies, presenting key quantitative data, experimental protocols for biological evaluation, and a visualization of the synthetic workflow.
Quantitative SAR Data Comparison
The biological activity of this compound derivatives is highly dependent on the chemical moieties attached to the core structure. The following tables summarize the quantitative data from various studies, showcasing the impact of different substituents on their inhibitory or binding affinities.
Table 1: Urease Inhibitory Activity of 1-(3-Nitropyridin-2-yl)piperazine Derivatives [1]
| Compound | Structure | IC₅₀ (µM) |
| 5b | 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-(4-chlorophenyl)acetamide | 2.0 ± 0.73 |
| 7e | N-(4-bromophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide | 2.24 ± 1.63 |
| 3 | 1-(3-nitropyridin-2-yl)piperazine (precursor) | 3.90 ± 1.91 |
| Thiourea | Standard | 23.2 ± 11.0 |
Note: Lower IC₅₀ values indicate higher inhibitory potency.
Table 2: Serotonin Reuptake Inhibitory Activity of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one Derivatives [2]
| Compound | 5-HT Reuptake Inhibition (%) @ 1 µM |
| A20 | Data not numerically specified, but identified as the most promising compound with potent inhibition. |
Note: While specific percentage inhibition values are not provided in the abstract, compound A20 was highlighted for its potent activity and favorable pharmacokinetic profile.
Table 3: Opiate Activity of Dermorphin Analogues with Piperazin-2-one Derivatives [3]
| Analogue | C-terminal Residue | Relative Potency (GPI Assay) |
| Analogue with (R)-phenylalanine derived piperazin-2-one | H-tyrosyl-D-alanyl-(R)-Phe-piperazin-2-one | Potent |
| Analogue with (S)-phenylalanine derived piperazin-2-one | H-tyrosyl-D-alanyl-(S)-Phe-piperazin-2-one | Less Potent |
Note: The stereochemistry of the amino acid incorporated into the piperazin-2-one ring significantly impacts opiate activity.
Key Structure-Activity Relationship Insights
-
For Urease Inhibition: The introduction of N-arylacetamide or N-arylpropanamide moieties at the 4-position of the piperazine ring significantly enhances urease inhibitory activity compared to the unsubstituted precursor. Halogen substitutions (e.g., chloro and bromo) on the N-aryl ring appear to be favorable for potency.[1]
-
For Serotonin Reuptake Inhibition: The 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one scaffold is a promising template for developing selective serotonin reuptake inhibitors (SSRIs). The specific substitutions that led to the potent activity of compound A20 would require analysis of the full study.[2]
-
For Opiate Activity: The chirality of the substituent on the piperazin-2-one ring is a critical determinant of opiate receptor activity. In dermorphin analogues, the (R)-configuration of the phenylalanine-derived piperazin-2-one resulted in higher potency in the guinea pig ileum assay.[3]
-
For Histamine H3 and Sigma-1 Receptor Antagonism: While not directly on the this compound core, related studies on pyridyl-piperazine derivatives show that the nature of the linker and the core (piperazine vs. piperidine) dramatically influences affinity and selectivity for H3 and sigma-1 receptors.[4]
-
For Monoamine Oxidase (MAO)-A Inhibition: Derivatives of 1-(2-pyrimidin-2-yl)piperazine have been shown to be selective MAO-A inhibitors. The substitution at the 4-position of the piperazine with a 2-oxoethyl 4-substituted piperazine-1-carbodithioate moiety led to compounds with micromolar IC50 values for MAO-A.[5][6]
Experimental Protocols
Urease Inhibition Assay [1]
-
Enzyme and Substrate: Jack bean urease is used as the enzyme source, and urea is the substrate.
-
Assay Principle: The assay measures the amount of ammonia produced from the hydrolysis of urea by urease. The amount of ammonia is determined by the indophenol method, where ammonia reacts with phenol and hypochlorite to form a colored indophenol, which is measured spectrophotometrically at a specific wavelength.
-
Procedure:
-
The test compounds are pre-incubated with the urease solution in a buffer (e.g., phosphate buffer, pH 7.0) for a specified time.
-
Urea solution is then added to initiate the enzymatic reaction.
-
After a defined incubation period, the reaction is stopped.
-
The amount of ammonia produced is quantified using the indophenol method.
-
Thiourea is typically used as a standard inhibitor.
-
The percentage of inhibition is calculated, and IC₅₀ values are determined from dose-response curves.
-
Serotonin (5-HT) Reuptake Inhibition Assay [2]
-
System: The assay is typically performed using synaptosomes prepared from specific brain regions (e.g., rat hypothalamus) or cell lines expressing the human serotonin transporter (hSERT).
-
Principle: The assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin (e.g., [³H]5-HT) into the synaptosomes or cells.
-
Procedure:
-
Synaptosomes or cells are incubated with the test compound at various concentrations.
-
Radiolabeled [³H]5-HT is added to the mixture.
-
The uptake reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes/cells containing the internalized [³H]5-HT.
-
The filters are washed to remove any unbound radioligand.
-
The amount of radioactivity on the filters is measured using a scintillation counter.
-
The percentage of inhibition is calculated relative to a control (no inhibitor), and IC₅₀ values are determined.
-
Guinea Pig Ileum (GPI) Assay for Opiate Activity [3]
-
Tissue Preparation: A segment of the ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Principle: Opiate agonists inhibit the electrically induced contractions of the ileum smooth muscle by inhibiting the release of acetylcholine. The potency of an opiate analogue is determined by its ability to reduce these contractions.
-
Procedure:
-
The ileum preparation is stimulated electrically with platinum electrodes to induce regular contractions.
-
The test compounds (dermorphin analogues) are added to the organ bath in a cumulative manner at increasing concentrations.
-
The amplitude of the contractions is recorded.
-
The concentration of the compound that produces a 50% reduction in the contraction amplitude (IC₅₀) is determined.
-
The potency of the analogues is often compared to a standard opiate agonist like morphine or dermorphin.
-
Synthetic and Evaluation Workflow
The general workflow for the synthesis and biological evaluation of this compound derivatives is depicted below.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
References
- 1. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Pyridinyl-Piperazin-2-one Analogs: An In Vitro and In Vivo Assessment
A comprehensive analysis of available data on the biological activity of pyridinyl-piperazin-2-one derivatives indicates their potential across various therapeutic areas, including oncology and neuropharmacology. While specific efficacy data for 1-(Pyridin-2-yl)piperazin-2-one remains limited in publicly accessible scientific literature, this guide synthesizes findings for structurally related compounds to provide a comparative overview for researchers, scientists, and drug development professionals.
This guide presents a comparative analysis of the in vitro and in vivo efficacy of various pyridinyl-piperazin-2-one derivatives. Due to a lack of specific published data for this compound, this report focuses on closely related analogs to offer insights into the potential biological activities of this chemical scaffold. The information herein is intended to serve as a resource for researchers in drug discovery and development, providing available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.
In Vitro Efficacy of Pyridinyl-Piperazin-2-one Derivatives
The in vitro activity of pyridinyl-piperazin-2-one analogs has been explored in several contexts, primarily as potential anticancer agents and as modulators of central nervous system targets. The following table summarizes the available quantitative data for various derivatives.
| Compound/Derivative | Target/Assay | Cell Line | IC50/EC50 | Reference |
| Piperazin-2-one Derivatives (General) | Farnesyltransferase Inhibition | Not Specified | Not Specified | [1] |
| Substituted Piperazin-2-one Analogs | Cytotoxicity (MTT Assay) | HT-29 (Colon Cancer) | <500 µM | [2] |
| Cytotoxicity (MTT Assay) | A549 (Lung Cancer) | <500 µM | [2] | |
| 1-(3-nitropyridin-2-yl)piperazine derivatives (5b and 7e) | Urease Inhibition | Jack Bean Urease | 2.0 ± 0.73 µM and 2.24 ± 1.63 µM | [3][4] |
| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl derivatives (2j and 2m) | MAO-A Inhibition | Not Specified | 23.10 µM and 24.14 µM | [5][6] |
In Vivo Efficacy of Related Piperazine Derivatives
While in vivo data for this compound is not available, studies on related piperazine-containing compounds provide insights into their potential physiological effects.
| Compound/Derivative | Animal Model | Dosage | Route of Administration | Observed Effects | Reference |
| Compound A20 (a 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivative) | Rat (Forced Swimming Test) | Not Specified | Not Specified | Reduced immobility times | [7] |
| 1-(2-pyrimidinyl)-piperazine (1-PP) | Anesthetized Rat | 0.14-1.32 mg/kg | Not Specified | Dose-dependent decrease in bladder contractions | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the literature for related compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., HT-29, A549) and a normal cell line are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (piperazin-2-one derivatives) and a standard drug for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[2]
Urease Inhibition Assay
This assay determines the inhibitory effect of compounds on the activity of the urease enzyme.
Protocol:
-
Enzyme and Substrate Preparation: A solution of Jack Bean Urease is prepared in a suitable buffer. The substrate, urea, is also prepared in a buffer solution.
-
Inhibitor Incubation: The enzyme solution is pre-incubated with various concentrations of the test compounds (e.g., 1-(3-nitropyridin-2-yl)piperazine derivatives) for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the urea substrate to the enzyme-inhibitor mixture.
-
Ammonia Quantification: The amount of ammonia produced from the hydrolysis of urea is quantified using the indophenol method, where the absorbance is measured spectrophotometrically.
-
Inhibition Calculation: The percentage of urease inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value is then determined.[4]
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological processes and experimental designs can aid in their understanding.
Caption: Workflow for MTT-based cell viability assay.
Caption: Ras-Raf-MEK-ERK signaling pathway and farnesyltransferase inhibition.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Disposal Procedures for 1-(Pyridin-2-yl)piperazin-2-one
For Immediate Reference: A Guide for Researchers and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal of 1-(Pyridin-2-yl)piperazin-2-one, a compound utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The following information is synthesized from safety data sheets (SDS) of structurally similar compounds and general guidelines for chemical waste management.
I. Hazard Assessment and Safety Precautions
Key Hazard Classifications of Structurally Similar Compounds:
| Hazard Statement | Classification | Source Compounds |
| Skin Corrosion/Irritation | Category 1B or 2 | 1-(4-pyridyl)piperazine, 1-(2-Pyridyl)piperazine[1][2] |
| Serious Eye Damage/Irritation | Category 1 or 2 | 1-(4-pyridyl)piperazine, 1-(2-Pyridyl)piperazine[1][2] |
| Respiratory Irritation | Category 3 | 1-(2-Pyridyl)piperazine[1] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | 1-(2-Pyridyl)piperazine[3] |
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after handling the chemical.[1]
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.[1]
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[1]
II. Step-by-Step Disposal Protocol
The primary disposal route for this compound is through a licensed hazardous waste disposal company.[3] Do not discharge this chemical into sewers or the environment.
Step 1: Waste Segregation and Collection
-
Waste Container: Use a dedicated, properly labeled, and sealable container for the collection of solid this compound waste. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4] Avoid using abbreviations.
-
Segregation: This waste should be collected as non-halogenated organic waste.[4] Do not mix with halogenated solvents or other incompatible waste streams.
Step 2: Handling and Storage of Waste
-
Ventilation: All handling of the waste should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or fumes.[3]
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3] The storage area should be cool and dry.[5]
Step 3: Spill Management
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For dry spills, carefully sweep or scoop the material, avoiding dust generation, and place it into the designated hazardous waste container.[5]
-
Cleaning: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water. All cleaning materials should also be disposed of as hazardous waste.
Step 4: Final Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste container.[3]
-
Documentation: Ensure all necessary paperwork for hazardous waste disposal is completed as per your institution's and local regulations.
III. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-(Pyridin-2-yl)piperazin-2-one
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(Pyridin-2-yl)piperazin-2-one. Adherence to these protocols is essential for personal safety and environmental compliance.
Hazard Profile and Safety Summary
Based on data from analogous compounds, this compound should be regarded as a hazardous substance. The primary hazards are expected to include:
-
Skin Corrosion/Irritation: May cause skin irritation, and some related compounds can cause severe skin burns.[1][2][3]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage or irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][4][5]
-
Harmful if Swallowed: Ingestion may be harmful.[6]
The piperazine moiety, in particular, is associated with causing severe skin burns, eye damage, and potential allergic reactions.[1] Therefore, strict adherence to safety precautions is paramount.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles/Glasses | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield may be required for splash hazards.[7][8] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected prior to use and changed immediately upon contamination.[8][9] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible.[8] |
| Respiratory Protection | Respirator | Use in a well-ventilated area, preferably within a chemical fume hood, is essential.[6][10] If dust or aerosols are generated, a certified respirator may be necessary.[8] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.
1. Preparation and Precautionary Measures:
- Review all available safety information for piperazine and pyridine-containing compounds.[6]
- Ensure a designated, properly labeled hazardous waste container is readily accessible.[6]
- Verify that an eyewash station and safety shower are in close proximity and operational.[5]
- Don all required personal protective equipment as outlined in the table above.
2. Handling the Compound:
- All handling of the solid compound and its solutions must be conducted in a well-ventilated chemical fume hood.[6][10]
- Avoid direct contact with skin and eyes.[6]
- Avoid inhalation of dust or vapors.[1][4][5]
- Use appropriate tools (e.g., spatula, weighing paper) to handle the solid.
- Prepare solutions in the fume hood, adding the solid to the solvent slowly to avoid splashing.
3. Post-Handling and Decontamination:
- Thoroughly decontaminate all non-disposable equipment that has come into contact with the chemical using a suitable solvent (e.g., ethanol, isopropanol), followed by soap and water.[6]
- Dispose of all contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) in the designated hazardous waste container.[6]
- Wash hands and any exposed skin thoroughly after handling.[4][5]
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
- Carefully transfer any waste containing this compound into a designated and clearly labeled hazardous waste container.[6][11] The label should include "Hazardous Waste," the full chemical name, and associated hazard symbols.[11]
- Do not mix this waste with incompatible materials.[6]
2. Spill Management:
- In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[6]
- Contain the spill using an inert absorbent material such as vermiculite or sand.[4][6]
- Carefully collect the absorbed material into the hazardous waste container.[6]
- Clean the spill area thoroughly.
3. Final Disposal:
- Securely seal the hazardous waste container.[6]
- Store the sealed container in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.[11]
- Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed waste disposal contractor.[10][11]
Visual Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
